Fmoc-Asu(OAll)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29NO6 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-8-prop-2-enoxyoctanoic acid |
InChI |
InChI=1S/C26H29NO6/c1-2-16-32-24(28)15-5-3-4-14-23(25(29)30)27-26(31)33-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h2,6-13,22-23H,1,3-5,14-17H2,(H,27,31)(H,29,30)/t23-/m0/s1 |
InChI Key |
GMISWTVAXZYGDF-QHCPKHFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Stability of Fmoc-Asu(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(OAll)-OH, or Fmoc-L-α-aminosuberic acid γ-allyl ester, is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). As a derivative of the eight-carbon α-aminosuberic acid (Asu), it provides a longer side-chain spacer compared to more common residues like aspartic or glutamic acid. This guide provides an in-depth overview of its chemical properties, stability, and practical application, focusing on the strategic roles of its orthogonal protecting groups: the base-labile Nα-Fmoc group and the palladium-labile γ-OAll (allyl ester) group. This orthogonal protection scheme is particularly valuable for the synthesis of complex peptides, including those requiring on-resin, side-chain modifications such as lactam bridge formation for cyclization.
Core Chemical Properties
The fundamental properties of this compound are summarized below. While some physical constants are not widely reported in the literature, data from suppliers and chemically similar compounds provide a reliable profile.
| Property | Value | Source / Note |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid | IUPAC Nomenclature |
| Synonyms | Fmoc-L-α-Aminosuberic acid γ-allyl ester, Fmoc-L-Asu(OAll)-OH | --- |
| CAS Number | 167368-90-3 | [1] |
| Molecular Formula | C₂₆H₂₉NO₆ | Calculated. Note: Some suppliers incorrectly list C₂₆H₂₉NO₄.[2] |
| Molecular Weight | 451.51 g/mol | [3] |
| Appearance | White to off-white powder | General observation for Fmoc-amino acids. |
| Solubility | Soluble in DMF, DCM, and other common organic synthesis solvents. Insoluble in water. | Inferred from related compounds like Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH.[4] |
| Storage | 2-8°C, desiccated | Recommended for long-term stability. |
Note: Physical constants such as melting point and optical rotation are not consistently available in public literature for this compound. For reference, the related compound Fmoc-Asp(OAll)-OH has a melting point of 113-119 °C and an optical rotation of [α]20/D −27±2° (c = 1% in DMF).
Chemical Stability and Orthogonal Reactivity
The synthetic utility of this compound is defined by the distinct stability profiles of its two key protecting groups, which allows for their selective removal without affecting one another or other acid-labile side-chain protecting groups (e.g., Boc, OtBu, Trt). This "orthogonal" relationship is fundamental to modern peptide chemistry.
Stability of the Nα-Fmoc Group:
-
Base Labile: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5] The cleavage proceeds via a β-elimination (E1cB) mechanism.
-
Acid Stable: It is completely stable to the strong acidic conditions used to remove many side-chain protecting groups and to cleave the final peptide from the resin, such as concentrated trifluoroacetic acid (TFA).
Stability of the γ-OAll (Allyl Ester) Group:
-
Acid and Base Stable: The allyl ester is robust and stable under the conditions used for both Fmoc deprotection (piperidine) and the final TFA-based cleavage of most side-chain groups.[6]
-
Palladium(0) Labile: The OAll group is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger.[7][8][9] This unique removal condition ensures its orthogonality to both base- and acid-labile groups.
The diagram below illustrates the orthogonal deprotection strategy that is central to the use of this compound in complex peptide synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 167368-90-3 | FF159439 | Biosynth [biosynth.com]
- 3. This compound | CAS:167368-90-3 | 郑州阿尔法化工有限公司 [alfachem.cn]
- 4. FMOC-GLU-OALL | 144120-54-7 [chemicalbook.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
Technical Guide: Fmoc-Asu(OAll)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(OAll)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-(allyloxy)-8-oxooctanoic acid, is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). It incorporates the non-proteinogenic amino acid aminosuberic acid (Asu), a derivative of suberic acid, providing an eight-carbon chain. The N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by an allyl (All) ester. This orthogonal protection scheme allows for selective deprotection and modification, making this compound a versatile building block in the synthesis of complex peptides, including those requiring specific cross-linking, labeling, or the introduction of long-chain spacers.
Core Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 167368-90-3 |
| Molecular Weight | 451.51 g/mol |
| Molecular Formula | C26H29NO6 |
Application in Peptide Synthesis
This compound serves as a bifunctional linker or spacer in peptide synthesis. The long aliphatic chain of the aminosuberic acid residue can be used to introduce distance between different parts of a peptide or between a peptide and a conjugated molecule. The allyl protection of the side-chain is orthogonal to the Fmoc and many other common protecting groups used in peptide synthesis. This allows for the selective deprotection of the allyl group while the peptide is still on the solid support, enabling site-specific modifications such as:
-
Peptide cyclization: The deprotected side-chain can be reacted with the N-terminus or another side-chain to form a cyclic peptide.
-
Labeling: A fluorescent dye, biotin, or other reporter molecule can be attached to the deprotected carboxyl group.
-
Drug conjugation: The side-chain can serve as an attachment point for small molecule drugs or other therapeutic agents.
Experimental Protocols
The following are generalized protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Incorporation of this compound into a Peptide Sequence
This protocol assumes a standard Fmoc-SPPS workflow on a suitable resin (e.g., Rink Amide, Wang).
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA, NMM)
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and by-products.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 4-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a qualitative ninhydrin (B49086) test to check for the presence of free amines.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF.
-
Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
Selective Deprotection of the Allyl (All) Group
This protocol is performed on the fully assembled peptide-resin before cleavage from the solid support.
Materials:
-
Peptide-resin containing the Asu(OAll) residue
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Allyl scavenger (e.g., Phenylsilane, Morpholine, Dimedone)
-
Anhydrous, deoxygenated solvent (e.g., DCM, THF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent.
-
Deprotection Cocktail: Prepare a solution of the palladium catalyst (e.g., 0.1-0.3 equivalents relative to the peptide) and the allyl scavenger (e.g., 10-20 equivalents) in the anhydrous solvent.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours at room temperature.
-
Washing: Wash the resin thoroughly with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate (B1195824) in DMF) to remove residual palladium, and finally with DMF and DCM.
-
Further Modification: The resin now has a free carboxylic acid on the Asu side-chain, which is ready for subsequent on-resin modification (e.g., cyclization, labeling).
Logical Relationships and Workflows
The following diagrams illustrate the key chemical structures and the workflow for utilizing this compound in peptide synthesis.
Caption: Functional groups of this compound.
Caption: On-resin modification workflow.
A Comprehensive Technical Guide to the Synthesis and Purification of Allyl-Protected Fmoc-Amino Acids: Fmoc-Asu(OAll)-OH and Fmoc-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-ω-allyl ester protected amino acids, with a specific focus on Fmoc-L-Aminosuberic acid-ω-allyl ester (Fmoc-Asu(OAll)-OH) and Fmoc-L-Aspartic acid-β-allyl ester (Fmoc-Asp(OAll)-OH). While Fmoc-Asp(OAll)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS), information regarding this compound is less prevalent. It is possible that the request for information on the "Asu" derivative may be a typographical error, with the intention of referring to the "Asp" derivative. This guide will therefore present a general methodology applicable to the synthesis of both compounds, leveraging the more extensive data available for Fmoc-Asp(OAll)-OH to provide concrete examples.
The use of an allyl protecting group for the side-chain carboxyl functionality offers an orthogonal protection strategy in Fmoc-based peptide synthesis. The allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for cleavage from many solid supports. It can be selectively removed under mild conditions using palladium catalysis, allowing for on-resin modification of the peptide side chain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the more common Fmoc-Asp(OAll)-OH is presented below.
| Property | This compound | Fmoc-Asp(OAll)-OH |
| CAS Number | 167368-90-3 | 146982-24-3[1][2][3][4] |
| Molecular Formula | C₂₇H₃₁NO₆ | C₂₂H₂₁NO₆[1][2] |
| Molecular Weight | 465.54 g/mol | 395.41 g/mol [1][2] |
| Melting Point | Not available | 113-119 °C[1][2] |
| Optical Activity ([α]²⁰/D) | Not available | -27 ± 2°, c = 1% in DMF[1][2] |
| Purity (HPLC) | Not available | ≥98.0%[1][2] |
| Storage Temperature | Not available | 2-8°C[1][2] |
Synthesis Workflow
The synthesis of this compound and Fmoc-Asp(OAll)-OH can be achieved through a two-step process: selective allyl esterification of the side-chain carboxyl group followed by the protection of the α-amino group with the Fmoc moiety.
Caption: Overall synthesis workflow for this compound and Fmoc-Asp(OAll)-OH.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis and purification of the target compounds. These are generalized procedures and may require optimization based on the specific starting material and desired scale.
Step 1: Synthesis of ω-Allyl Ester of L-Aminosuberic Acid or L-Aspartic Acid
This procedure describes the selective esterification of the side-chain carboxyl group. For aspartic acid, the β-carboxyl group is esterified. For aminosuberic acid, the ω-carboxyl group is esterified. This method generally relies on the differential reactivity of the carboxyl groups or the use of protecting groups for the α-carboxyl group, which is then removed. A more direct approach under acidic catalysis is presented here.
Materials:
-
L-Aminosuberic Acid or L-Aspartic Acid
-
Allyl Alcohol
-
Thionyl Chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Dioxane or another suitable inert solvent
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend the starting amino acid (1 equivalent) in an excess of allyl alcohol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. The temperature should be maintained below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the excess allyl alcohol under reduced pressure.
-
Dissolve the residue in deionized water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous solution with diethyl ether to remove any diallyl ester byproduct.
-
The aqueous layer containing the desired mono-allyl ester can be used directly in the next step after adjusting the pH, or the product can be isolated by crystallization or chromatography if necessary.
Step 2: N-α-Fmoc Protection
This protocol describes the standard procedure for the introduction of the Fmoc protecting group onto the α-amino group of the synthesized ω-allyl ester amino acid.[5]
Materials:
-
ω-Allyl Ester of L-Aminosuberic Acid or L-Aspartic Acid (from Step 1)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ω-allyl ester amino acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or sodium carbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.[1]
-
Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction completion by TLC.
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Wash the aqueous solution with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and other organic impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.[1]
-
Extract the product into ethyl acetate (B1210297) or dichloromethane (B109758) (3 times).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound or Fmoc-Asp(OAll)-OH.
Purification
The crude product obtained from the synthesis typically requires purification to remove impurities that could interfere with subsequent peptide synthesis. Recrystallization or silica (B1680970) gel column chromatography are common methods for the purification of Fmoc-amino acids.
Purification by Recrystallization
Materials:
-
Crude this compound or Fmoc-Asp(OAll)-OH
-
Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/hexane)
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
A study on the purification of various Fmoc-amino acids suggests that toluene (B28343) can be an effective solvent for purification by slurring at elevated temperatures followed by cooling and filtration.[6]
Purification by Column Chromatography
Materials:
-
Crude this compound or Fmoc-Asp(OAll)-OH
-
Silica Gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane with 0.1-0.5% acetic acid)
Procedure:
-
Prepare a silica gel column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of Fmoc-amino acids.
| Parameter | Value |
| Fmoc-OSu Equivalents | 1.0 - 1.2 |
| Base | NaHCO₃ or Na₂CO₃ |
| Solvent for Fmoc Protection | Dioxane/Water or Acetone/Water |
| Reaction Time (Fmoc Protection) | 4 - 24 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | > 80% |
| Purification Method | Recrystallization or Column Chromatography |
Chemical Structures
Caption: Chemical structures of this compound and Fmoc-Asp(OAll)-OH.
Disclaimer: The provided protocols are intended as a general guide. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all appropriate safety precautions. Reaction conditions may require optimization to achieve desired results.
References
Fmoc-Asu(OAll)-OH: A Technical Guide to Solubility in Common Solvents for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Asu(OAll)-OH (Fmoc-(S)-2-amino-8-(allyloxy)-8-oxooctanoic acid) in solvents commonly utilized in solid-phase peptide synthesis (SPPS). Due to the limited availability of precise quantitative solubility data for this specific derivative, this guide amalgamates qualitative information, data from analogous compounds, and established protocols for handling Fmoc-protected amino acids with challenging solubility profiles.
Introduction to this compound
This compound is a valuable building block in peptide synthesis, incorporating a suberic acid (Asu) backbone. The allyl (All) ester provides a selectively removable protecting group for the side-chain carboxyl group, orthogonal to the acid-labile protecting groups typically used for other side chains and the final cleavage from the resin. The solubility of this reagent is a critical parameter for its effective use in automated and manual peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and estimated solubility profile can be derived from general principles of Fmoc-amino acid chemistry and data from structurally similar compounds.
Data Presentation: Solubility in Common SPPS Solvents
| Solvent | Abbreviation | Chemical Formula | General Solubility of Fmoc-Amino Acids | Expected Solubility of this compound | Notes & Citations |
| N,N-Dimethylformamide | DMF | C₃H₇NO | Good to Excellent | Soluble to Moderately Soluble | DMF is the most common and effective solvent for dissolving Fmoc-amino acids.[1][] For the similar compound Fmoc-Asp(OAll)-OH, a concentration of 1% in DMF is reported. |
| N-Methyl-2-pyrrolidone | NMP | C₅H₉NO | Good to Excellent | Soluble to Moderately Soluble | NMP is a common alternative to DMF and can enhance the solubility of some Fmoc-derivatives.[3] |
| Dichloromethane | DCM | CH₂Cl₂ | Limited to Poor | Poorly Soluble | DCM is generally a poor solvent for Fmoc-amino acids but can be used in combination with other solvents.[1][3] The addition of a small amount of DMF or THF can aid dissolution.[4] |
| Dimethyl sulfoxide | DMSO | C₂H₆OS | Good | Soluble | DMSO is a strong solvent for many organic compounds, including those with poor solubility in other solvents. For Fmoc-Asp(OAll)-OH, a solubility of 100 mg/mL (252.90 mM) is reported, though it may require ultrasonication.[5] |
| Tetrahydrofuran | THF | C₄H₈O | Limited | Poorly Soluble | THF is not a primary solvent for dissolving Fmoc-amino acids but can be used as a co-solvent.[3] |
| Acetonitrile | ACN | C₂H₃N | Limited | Poorly Soluble | Acetonitrile has been explored as a greener alternative but may have limited dissolving power for some Fmoc-amino acids.[3] |
Note: The expected solubility is an educated estimation based on general trends and data for similar molecules. It is strongly recommended to perform a small-scale solubility test before committing the entire batch of the reagent.[6]
Experimental Protocols for Dissolution
Given the potential for moderate to poor solubility, the following protocols are recommended for the dissolution of this compound, particularly when preparing solutions for automated peptide synthesizers.
3.1. Standard Dissolution Protocol
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the calculated volume of high-purity, peptide-synthesis-grade DMF or NMP to achieve the desired concentration.
-
Vortex the vial for 2-5 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use.
3.2. Protocol for Poorly Soluble this compound
If the standard protocol results in a cloudy or heterogeneous mixture, the following steps can be taken:
-
Sonication: Place the vial in a sonicator bath for 5-15 minutes. Monitor the temperature of the bath to avoid excessive heating.
-
Gentle Warming: Gently warm the solution to 30-40°C with agitation. Avoid prolonged heating, as it may lead to degradation.
-
Co-Solvent Addition: If using DCM as the primary solvent is unavoidable for a specific chemical step, add a minimal amount of DMF or THF (e.g., 1-2 drops) to aid dissolution.[4]
-
Use of DMSO: For particularly challenging cases, dissolving the this compound in a minimal amount of DMSO before diluting with the primary synthesis solvent (e.g., DMF) can be effective.[5]
Visualizations: Workflows and Influencing Factors
4.1. Experimental Workflow for Dissolving and Coupling a Challenging Fmoc-Amino Acid
Caption: A flowchart illustrating the steps for dissolving this compound, including troubleshooting for poor solubility, and its subsequent use in a coupling reaction.
4.2. Factors Influencing the Solubility of Fmoc-Protected Amino Acids
Caption: A diagram showing the relationship between intrinsic molecular properties and extrinsic experimental conditions that influence the solubility of Fmoc-protected amino acids.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized, a systematic approach based on the known behavior of similar Fmoc-protected amino acids allows for its effective use in solid-phase peptide synthesis. Researchers and drug development professionals should anticipate that while DMF and NMP are the primary solvents of choice, troubleshooting measures such as sonication, gentle warming, or the use of co-solvents like DMSO may be necessary to achieve complete dissolution for efficient coupling reactions. The provided protocols and diagrams serve as a practical guide to navigate these potential challenges.
References
Fmoc-Asu(OAll)-OH: A Technical Guide to Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for Fmoc-Asu(OAll)-OH (9-fluorenylmethoxycarbonyl-L-α-aminosuberic acid ω-allyl ester), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable compound.
Chemical and Physical Properties
This compound is a derivative of aminosuberic acid, featuring an Fmoc protecting group on the alpha-amino group and an allyl ester on the side-chain carboxyl group. While detailed experimental data for this specific compound is not universally published, the following table summarizes its known properties.
| Property | Value | Source |
| CAS Number | 167368-90-3 | [1] |
| Molecular Formula | C₂₆H₂₉NO₆ | Note: Some sources suggest C₂₆H₂₉NO₄, but C₂₆H₂₉NO₆ is more consistent with the structure of an amino acid derivative containing two carboxylic acid groups (one as an ester). |
| Molecular Weight | 451.51 g/mol | [2] |
| Appearance | White to off-white solid | [2][3] |
| Storage Temperature | 4°C, stored under nitrogen | [3] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF). | General knowledge for Fmoc-protected amino acids. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following GHS hazard and precautionary statements have been identified.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P330: Rinse mouth.[4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Handling and Storage
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Use appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.
-
Avoid direct contact with skin and eyes. In case of contact, follow the first-aid measures outlined in Section 5.
-
Minimize dust generation during handling.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[3]
-
The recommended storage temperature is 4°C.[3]
-
For optimal stability, store under an inert atmosphere, such as nitrogen.[3]
-
Keep away from incompatible materials, such as strong oxidizing agents.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
References
Commercial Suppliers and Technical Guide for Fmoc-Asu(OAll)-OH
For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the availability and technical specifications of specialized amino acid derivatives are of paramount importance. This guide provides an in-depth overview of the commercial suppliers of N-α-Fmoc-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(OAll)-OH), a key building block in solid-phase peptide synthesis (SPPS), particularly for the construction of modified and constrained peptides.
Introduction to this compound
This compound is a derivative of aminosuberic acid, an eight-carbon dicarboxylic amino acid. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine provides temporary protection, which is readily cleaved under basic conditions (e.g., with piperidine) during standard SPPS cycles. The orthogonal allyl (All) protecting group on the side-chain carboxyl group offers a distinct advantage. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. The allyl group can be selectively removed using palladium(0) catalysis, enabling site-specific modification of the peptide chain while it is still attached to the solid support.
Commercial Availability
Several chemical suppliers offer this compound for research purposes. The following table summarizes the key technical data for this compound from various vendors.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| MedChemExpress | HY-W419989 | 167368-90-3 | C₂₆H₂₉NO₆ | 451.51 | Not specified |
| CsBioChina | 231115 | N/A | N/A | N/A | ≥95.00% (HPLC/UPLC) |
| Biosynth | FF159439 | 167368-90-3 | C₂₆H₂₉NO₄ | 419.51 (Note: Likely a typo on the website, C₂₆H₂₉NO₆ is 451.51) | Not specified |
| Ambeed | 167368-90-3 | 167368-90-3 | C₂₆H₂₉NO₆ | 451.51 | Not specified |
| ChemSrc | (Marketplace) | 218457-76-2 (for Fmoc-Asu-OH) | (Varies) | (Varies) | (Varies) |
Note: Data is subject to change and should be verified with the respective supplier. Purity and other analytical data are often available upon request from the supplier's technical service department.
Experimental Protocols
The use of this compound in SPPS follows standard procedures for Fmoc-based synthesis, with an additional step for the selective deprotection of the allyl group if side-chain modification is desired.
Standard Coupling of this compound
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add a coupling reagent, such as HATU (3-5 eq.) or HBTU/HOBt (3-5 eq. each), and a base, typically diisopropylethylamine (DIEA) (6-10 eq.). Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIEA) in DMF.
-
Repeat: Return to step 2 to continue the elongation of the peptide chain.
Selective Deprotection of the Allyl (OAll) Group
This procedure is performed on the resin-bound peptide after the desired sequence has been assembled.
-
Resin Preparation: After the final Fmoc deprotection and washing, swell the peptide-resin in an inert solvent such as DCM or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Scavenger Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare a solution containing a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the peptide-resin). Add a scavenger, such as phenylsilane (B129415) (PhSiH₃) or morpholine (B109124) (10-20 equivalents), to the solvent.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin suspension. Agitate the mixture at room temperature for 1-3 hours, shielded from light.
-
Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with the reaction solvent (e.g., THF or DCM), followed by DMF, and then DCM again to remove the palladium catalyst and scavenger byproducts.
-
Further Modification: The newly deprotected carboxylic acid side-chain is now available for further modification, such as lactamization or conjugation with another molecule.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the utilization of this compound in peptide synthesis.
The Strategic Role of the OAll Protecting Group in Fmoc-Asu(OAll)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving complex, conformationally constrained, and biologically active peptides. The Fmoc-Asu(OAll)-OH building block represents a specialized tool for introducing α-aminosuberic acid (Asu) into a peptide sequence, with the allyl (All) ester on the side-chain carboxyl group serving a critical role in orthogonal protection strategies. This guide elucidates the function of the OAll group in this compound, focusing on its application in the synthesis of lactam-bridged peptides, a key modification for enhancing peptide stability and therapeutic potential.
Core Concept: Orthogonal Protection in Fmoc-SPPS
Fmoc-based SPPS relies on an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while permanent side-chain protecting groups are cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin. The OAll protecting group is a cornerstone of a third dimension of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage and removal of many other side-chain protecting groups (like tBu, Boc, Trt). This unique stability allows for its selective removal at an intermediate stage of the synthesis, enabling on-resin modifications such as side-chain cyclization.
The primary application for this compound is the on-resin formation of a lactam bridge. This is typically achieved by pairing it with an amino acid carrying a side-chain amine protected by an Alloc (allyloxycarbonyl) group, such as Fmoc-Lys(Alloc)-OH. The OAll and Alloc groups can be removed simultaneously using a palladium(0) catalyst, exposing a free carboxylic acid and a free amine on the respective side chains. Subsequent intramolecular amide bond formation, or macrolactamization, yields a cyclic peptide.
The logical workflow for this process is illustrated below.
The Role of Aminosuberic Acid (Asu) in Lactam Bridges
The choice of amino acid for lactam bridge formation significantly influences the resulting peptide's conformation. While aspartic acid (Asp) and glutamic acid (Glu) are commonly used, creating smaller lactam rings, aminosuberic acid (Asu) provides a longer side chain. This results in a larger, more flexible lactam ring, which can have distinct advantages:
-
Conformational Diversity: The larger ring size can accommodate different secondary structures and may be optimal for stabilizing longer-range interactions within a peptide. Lactam bridges, particularly those of the (i, i+4) and (i, i+7) spacing, are known to stabilize α-helical and 310-helical structures, respectively.[1][2] The Asu bridge can be used to span greater distances along the peptide backbone.
-
Enhanced Stability: Like other lactam bridges, those formed with Asu increase the peptide's resistance to enzymatic degradation by constraining its conformation and making it a poorer substrate for proteases.[3]
-
Improved Biological Activity: By locking the peptide into a bioactive conformation that mimics its receptor-bound state, lactam bridges can significantly enhance binding affinity and biological activity.
Experimental Protocols and Data
While specific quantitative data for syntheses involving this compound are not widely published, the procedures are analogous to the well-documented use of Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH. The following protocols are based on established methods for palladium-catalyzed deprotection and on-resin cyclization.
Protocol 1: Standard Palladium-Catalyzed OAll/Alloc Deprotection
This protocol is a conventional method performed at room temperature.
-
Resin Preparation: Swell the peptide-resin (containing both Asu(OAll) and Lys(Alloc) residues) in anhydrous and degassed dichloromethane (B109758) (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh3)4 (0.25 eq., ~29 mg) in a mixture of DCM/N-methylpyrrolidone (NMP)/acetic acid (18:1:1, v/v/v).
-
Deprotection Reaction: Add the cocktail to the resin and bubble with argon gas for 2-3 hours at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM, NMP, 0.5% diisopropylethylamine (DIPEA) in DMF, and finally with DMF to remove the catalyst and scavenger byproducts.
Protocol 2: Microwave-Assisted OAll/Alloc Deprotection
Microwave irradiation can dramatically reduce the deprotection time.[1]
-
Resin Preparation: Swell the peptide-resin in DMF in a microwave-compatible vessel.
-
Deprotection Cocktail Preparation: Prepare a solution of Pd(PPh3)4 (0.25 eq.) and a scavenger such as phenylsilane (B129415) (24 eq.) in DCM or DMF.
-
Microwave Reaction: Add the cocktail to the resin. Irradiate in a microwave peptide synthesizer at a controlled temperature (e.g., 38°C) for two cycles of 5-10 minutes each.
-
Washing: Perform the same extensive washing procedure as in the standard protocol.
The workflow for the deprotection step is visualized below.
Protocol 3: On-Resin Macrolactamization
-
Resin Preparation: After OAll/Alloc deprotection and washing, swell the resin in DMF.
-
Coupling Reagent Activation: Prepare a solution of a coupling agent such as PyBOP (3-5 eq.) and a base such as DIPEA (6-10 eq.) in DMF.
-
Cyclization Reaction: Add the coupling solution to the resin and allow it to react for 2-12 hours at room temperature. The reaction is typically monitored by a Kaiser (ninhydrin) test to confirm the consumption of the free amine.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Final Cleavage: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
Quantitative Data Summary
The following tables provide representative data for the key steps, compiled from analogous procedures in the literature. Actual results may vary based on the specific peptide sequence and reaction conditions.
Table 1: Comparison of OAll/Alloc Deprotection Methods
| Parameter | Standard Protocol | Microwave-Assisted Protocol |
| Catalyst | Pd(PPh3)4 | Pd(PPh3)4 |
| Scavenger | Phenylsilane or Tributyltin Hydride | Phenylsilane |
| Reaction Time | 2 - 4 hours | 10 - 20 minutes |
| Temperature | Room Temperature | 38 - 50 °C |
| Typical Purity | >95% | >98%[1] |
| Key Advantage | No specialized equipment needed | Drastically reduced reaction time |
| Key Disadvantage | Long reaction time | Requires microwave synthesizer |
Table 2: Typical Reagents for On-Resin Cyclization (0.1 mmol scale)
| Reagent | Equivalents (eq.) | Amount | Purpose |
| Peptide-Resin | 1 | ~0.1 mmol | Substrate |
| PyBOP | 3 - 5 | 156 - 260 mg | Coupling Agent |
| DIPEA | 6 - 10 | 105 - 174 µL | Base |
| DMF | - | 2 - 5 mL | Solvent |
Conclusion
This compound is a valuable building block for peptide chemists aiming to synthesize conformationally constrained cyclic peptides. The OAll protecting group provides the necessary orthogonality to the standard Fmoc/tBu strategy, enabling selective on-resin deprotection and subsequent macrolactamization. The use of aminosuberic acid allows for the formation of larger lactam bridges, offering a different set of conformational constraints compared to smaller counterparts like Asp and Glu. By leveraging well-established palladium-catalyzed deprotection protocols, particularly microwave-assisted methods, researchers can efficiently access these complex and potentially more potent and stable peptide therapeutics. This strategic use of protecting group chemistry is a powerful tool in modern drug discovery and development.
References
- 1. Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Fmoc-Protected Amino Acids in SPPS
An In-depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of a peptide chain anchored to an insoluble resin support.[1] The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 revolutionized the field, offering a milder and more versatile alternative to the traditional tert-butyloxycarbonyl (Boc) approach.[2][3] An Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc group.[4] This protection is critical to prevent self-polymerization and ensure the selective formation of the desired peptide bonds during synthesis.[2]
The Fmoc/tBu (tert-butyl) strategy is founded on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions.[3][5] The Nα-Fmoc group is labile to mild bases, while the side-chain protecting groups and the resin linker are labile to strong acids.[4][5] This allows for the selective deprotection of the N-terminus at each cycle of chain elongation without disturbing other protected functionalities.[3]
Core Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The Fmoc group is removed using a weak base, typically a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive side chains and linkers.[1][3][4]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, permitting selective deprotection and synthesis of complex peptides.[2][3][4]
-
UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time, quantitative monitoring of the deprotection step, allowing for precise reaction control.[3][4]
-
Automation Compatibility: The mild conditions and clear reaction endpoints make the Fmoc strategy highly suitable for automated peptide synthesizers, enabling high-throughput synthesis.[2][]
The Chemistry of Fmoc-SPPS
Synthesis and Structure of Fmoc-Amino Acids
Fmoc-protected amino acids are typically synthesized by reacting a free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3][4] During this process, reactive side-chain functionalities must be protected with groups like tBu, Trt, or Boc to prevent unwanted reactions.[4]
The SPPS Cycle: Deprotection and Coupling
Fmoc-SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to the growing peptide chain on the solid support.[3][7] Each cycle consists of two primary chemical steps: Fmoc deprotection and amino acid coupling.
Fmoc Deprotection Mechanism
The removal of the Fmoc group is a critical step, accomplished by treatment with a secondary amine base, most commonly 20% piperidine in DMF.[1][8] The mechanism is a base-catalyzed β-elimination.[9][10] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the unstable dibenzofulvene (DBF) intermediate and carbon dioxide.[8][10] The piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents it from reacting with the newly liberated N-terminal amine.[9][10]
Figure 1: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling
Following deprotection and washing, the next Fmoc-protected amino acid is introduced. Its carboxyl group must be activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.[11][12] This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive intermediate.[12] Common classes of coupling reagents include carbodiimides (like DCC and DIC) and, more popularly, aminium/uronium or phosphonium (B103445) salts (like HBTU, HATU, and PyBOP), often used with an additive like HOBt or HOAt to suppress racemization.[11][13][14]
The Fmoc-SPPS Workflow
The entire synthesis is a repetition of the deprotection-coupling cycle until the desired peptide sequence is assembled.[15]
Figure 2: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Side-Chain Protecting Groups
Amino acids with reactive side-chain functionalities (e.g., amines, carboxylic acids, hydroxyls) require protection to prevent side reactions during peptide synthesis.[2] In the Fmoc/tBu strategy, these side-chain protecting groups are designed to be stable under the basic conditions of Fmoc removal but labile to the final strong acid cleavage step.[2][4] This orthogonality is fundamental to the success of the synthesis.[3]
The table below summarizes common side-chain protecting groups for various amino acids used in Fmoc-SPPS.
| Amino Acid (AA) | Side-Chain Group | Protecting Group (Abbr.) | Cleavage Lability |
| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | High (TFA) |
| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (tBu) | High (TFA) |
| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | High (TFA), Very High (Iodine) |
| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl (tBu) | High (TFA) |
| Histidine (His) | Imidazole | Trityl (Trt) | High (TFA) |
| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) | High (TFA) |
| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | High (TFA)[16] |
| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) | High (TFA)[16] |
| Tryptophan (Trp) | Indole (B1671886) | tert-Butoxycarbonyl (Boc) | High (TFA) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | High (TFA) |
| Data sourced from[3][4][16][17]. "High" lability refers to cleavage with standard TFA cocktails, while "Very High" indicates cleavage under milder, specific conditions. |
Experimental Protocols & Reagents
Materials and Reagents
-
Resins: The choice of resin determines the C-terminal functionality of the final peptide. Wang resin is used for C-terminal carboxylic acids, while Rink Amide resin yields C-terminal amides.[1][18] Typical loading capacities range from 0.7 to 1.0 mEq/g.[19]
-
Solvents: High-purity, amine-free DMF is crucial for both swelling, washing, and reaction steps.[18] Dichloromethane (DCM) is also used for washing.[18]
-
Deprotection Reagent: 20% (v/v) piperidine in DMF is the standard reagent for Fmoc removal.[1][18]
-
Coupling Reagents: HBTU, HATU, HCTU, and DIC are commonly used.[11] Additives like HOBt are often included to minimize side reactions.[11]
-
Cleavage Cocktails: These are typically mixtures containing trifluoroacetic acid (TFA) and various scavengers to trap reactive cationic species generated during deprotection.[20][21]
Protocol 1: Standard SPPS Cycle (Manual Synthesis, 0.1 mmol Scale)
This protocol outlines a single cycle of deprotection and coupling.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.[15]
-
Agitate for 3 minutes, then drain the solution.[15]
-
Add a fresh 5 mL portion of 20% piperidine in DMF.[22]
-
Agitate for 10-15 minutes to ensure complete deprotection.[1][15]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[15][22]
-
-
Amino Acid Coupling (HBTU/DIPEA Activation):
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.[15]
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the vial to begin activation.[15][23]
-
Allow the mixture to pre-activate for 2-5 minutes.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[23]
-
-
Monitoring (Optional):
Protocol 2: Cleavage and Final Deprotection
The selection of the cleavage cocktail is critical and depends on the peptide's amino acid composition.[25]
-
Preparation:
-
Cleavage:
-
Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood.[25]
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[25]
-
For a standard peptide (no Cys, Met, or Trp): Use a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[1]
-
For peptides with Trp: Add a scavenger like 1,2-ethanedithiol (B43112) (EDT) to the cocktail to prevent alkylation of the indole side chain.[20][21]
-
Gently agitate the mixture at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.[23]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.[23]
-
Dry the crude peptide pellet under a vacuum. The peptide can then be purified, typically by reverse-phase HPLC.[23]
-
Quantitative Data in Fmoc-SPPS
The efficiency of each step is crucial for the overall yield and purity of the final peptide, especially for long sequences.[]
| Parameter | Typical Value / Range | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Lower loading is often used for long or difficult sequences to minimize aggregation.[19] |
| Fmoc Deprotection Time | 15 - 30 minutes | Typically performed in two steps with 20% piperidine in DMF.[1] |
| Amino Acid Equivalents | 3 - 5 equivalents | An excess is used to drive the coupling reaction to completion.[26] |
| Coupling Reagent Equivalents | 3 - 5 equivalents | Used in slight excess or equimolar amounts relative to the amino acid.[26] |
| Coupling Time | 30 minutes - 4 hours | Varies based on the specific amino acids being coupled and the reagents used.[18] |
| Stepwise Coupling Efficiency | > 99.5% | Efficiency below 99% can lead to a significant decrease in the final yield of the full-length peptide.[27] |
| Final Cleavage Time | 2 - 4 hours | Dependent on the peptide sequence and the stability of the side-chain protecting groups.[1][25] |
Common Side Reactions and Mitigation
While robust, Fmoc-SPPS is not without potential challenges.
-
Aspartimide Formation: Sequences containing aspartic acid, particularly -Asp-Gly- or -Asp-Ser- sequences, are prone to cyclization under basic deprotection conditions, forming a stable aspartimide.[9][28] This can lead to chain termination or the formation of β-peptide impurities.[9] Using optimized protecting groups or adding HOBt to the deprotection solution can mitigate this issue.[28][29]
-
Racemization: The activation of the carboxyl group can lead to the loss of stereochemical integrity (racemization), especially for amino acids like Cys and His.[13] This is minimized by using additives like HOBt or HOAt and avoiding excessive amounts of base during coupling.[13][14]
-
Peptide Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[5] This can be addressed by using specialized resins, chaotropic salts, or incorporating backbone-protecting groups like Hmb.[5][14]
Figure 3: Logical diagram of the orthogonal protection strategy in Fmoc-SPPS.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. bachem.com [bachem.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. peptide.com [peptide.com]
- 23. rsc.org [rsc.org]
- 24. academic.oup.com [academic.oup.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. chemistry.du.ac.in [chemistry.du.ac.in]
- 27. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
The Core Principles of Employing Fmoc-Asu(OAll)-OH in Advanced Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Fmoc-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(OAll)-OH) in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative is a cornerstone in the construction of complex peptide architectures, particularly for the generation of cyclic peptides through lactam bridge formation and the synthesis of dicarba peptide analogs. Its unique orthogonal protection scheme, combining the base-labile Fmoc group and the palladium-sensitive allyl ester, offers precise control over selective deprotection and modification steps, enabling the synthesis of peptides with enhanced conformational stability and biological activity.
Introduction to this compound
This compound is a derivative of α-aminosuberic acid, a dicarboxylic amino acid with an eight-carbon backbone. In this derivative, the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is the standard temporary protecting group in modern SPPS due to its removal under mild basic conditions (e.g., piperidine). The side-chain δ-carboxyl group is protected as an allyl ester (OAll). This allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage, but can be selectively removed using a palladium(0) catalyst. This orthogonality is the key to its utility in sophisticated peptide design.
The primary application of this compound is in the formation of lactam bridges within a peptide sequence. By incorporating this compound and another amino acid with a side chain that can be selectively deprotected (e.g., a lysine (B10760008) residue with an Alloc- or Mtt-protected side-chain amine), a stable amide bond can be formed between the two side chains while the peptide is still attached to the solid support. This on-resin cyclization is highly efficient and minimizes the formation of oligomeric side products that can occur with solution-phase cyclization. Furthermore, the use of α-aminosuberic acid and other olefin-containing amino acids allows for the synthesis of dicarba analogues of disulfide-containing peptides through ring-closing metathesis, which can improve metabolic stability.[1][2]
Physicochemical and Synthetic Parameters
The successful incorporation and manipulation of this compound in peptide synthesis depend on its physicochemical properties and predictable behavior under various reaction conditions.
| Parameter | Value/Expected Range | Method of Determination/Notes |
| Molecular Formula | C₂₆H₂₉NO₆ | |
| Molecular Weight | 451.51 g/mol | |
| Typical Resin Loading Efficiency | 0.3 - 0.7 mmol/g | Dependent on the resin type (e.g., Rink Amide, 2-Chlorotrityl chloride). Determined by UV-Vis spectrophotometry of Fmoc deprotection. |
| Coupling Efficiency | >98% | Monitored by qualitative tests like the Kaiser test or TNBS test. For sterically hindered couplings, double coupling may be necessary. |
| Allyl Deprotection Efficiency | >95% | Determined by HPLC and mass spectrometry analysis of a cleaved aliquot. Reaction conditions (catalyst, scavenger, time) are critical. |
| On-Resin Cyclization Efficiency | 50 - 80% | Highly sequence-dependent. Determined by comparing the HPLC traces of the linear and cyclized crude peptides. Dimerization can be a competing side reaction.[3] |
| Overall Crude Peptide Yield (for cyclic peptides) | 20 - 70% | Gravimetric analysis post-cleavage. Highly dependent on the peptide sequence, cyclization efficiency, and purification losses.[3] |
| Crude Peptide Purity (for cyclic peptides) | 22 - 77% | RP-HPLC analysis. Purity is influenced by the success of each synthetic step, with the cyclization step being particularly critical.[3][4] |
Core Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound.
Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
This compound
-
Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times) to remove residual piperidine and the fulvene (B1219640) adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU or HATU, 3-5 equivalents) in DMF.
-
Add a base such as DIPEA or collidine (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines). If the test is positive, the coupling step should be repeated.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
On-Resin Deprotection of the Asu(OAll) Side Chain
This protocol details the selective removal of the allyl protecting group from the aminosuberic acid side chain using a palladium(0) catalyst.
Materials:
-
Peptide-resin containing the Asu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), morpholine, or N,N'-dimethylbarbituric acid)
-
Anhydrous and deoxygenated solvent (e.g., DCM or a mixture of DMF/DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM in the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) to create an oxygen-free environment, as the palladium catalyst is sensitive to oxygen.[5]
-
Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.25-1 equivalent relative to the peptide on the resin) and the allyl scavenger (e.g., PhSiH₃, 15-25 equivalents) in the chosen solvent.[4][5][6]
-
Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours and may require repeated treatments.[5][7] A typical procedure involves two treatments of 30 minutes each.
-
Monitoring: The completion of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS to check for the mass change corresponding to the removal of the allyl group.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM (at least 5 times), DMF (5 times), and a solution of 0.5% DIPEA in DMF to remove the catalyst and scavenger byproducts. Additional washes with solutions of chelating agents like sodium diethyldithiocarbamate (B1195824) (0.5% in DMF) can be performed to ensure complete removal of palladium residues.[8]
On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the newly deprotected aminosuberic acid side chain and a deprotected amine side chain (e.g., from a lysine residue).
Materials:
-
Peptide-resin with deprotected Asu and Lys (or other amino acid with a free amine) side chains
-
Coupling reagents (e.g., PyBOP/HOBt, HATU, or HCTU)[5]
-
Base (e.g., DIPEA or N-methylmorpholine (NMM))
-
DMF
Procedure:
-
Resin Preparation: Ensure the peptide-resin has both the aminosuberic acid side-chain carboxyl group and the corresponding amine side chain (e.g., of a lysine residue) deprotected. The N-terminal Fmoc group should remain on to prevent N-terminal cyclization or dimerization.
-
Cyclization Cocktail: In a separate vial, dissolve the coupling reagents (e.g., PyBOP and HOBt, 3-5 equivalents each) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature. The reaction time can range from 1 to 24 hours and is highly sequence-dependent.[5]
-
Monitoring: The progress of the cyclization can be monitored by cleaving a small aliquot of the resin at different time points and analyzing it by HPLC-MS. The goal is to maximize the formation of the monomeric cyclic product while minimizing the formation of cyclic dimers or other side products.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Final Steps: Proceed with the removal of the N-terminal Fmoc group and subsequent cleavage of the cyclic peptide from the resin.
Final Cleavage and Deprotection
This protocol outlines the final step of cleaving the synthesized cyclic peptide from the solid support and removing any remaining acid-labile side-chain protecting groups.
Materials:
-
Dry, cyclized peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive residues.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in this guide.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for orthogonal deprotection and on-resin lactam bridge formation.
Conclusion
This compound is a powerful and versatile building block for advanced peptide synthesis. Its orthogonal protecting groups enable the precise and efficient construction of cyclic peptides with enhanced structural and functional properties. A thorough understanding of the principles of its incorporation, selective deprotection, and on-resin cyclization, as detailed in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools. Careful optimization of reaction conditions and diligent monitoring of each synthetic step are paramount to achieving high yields and purities of the final target peptides.
References
- 1. Synthesis of biologically active dicarba analogues of the peptide hormone oxytocin using ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peptides of alpha-aminosuberic acid II. Synthesis of deamino-dicarba-eel-calcitonin sequence 1-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. diva-portal.org [diva-portal.org]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Asu(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective use of N-α-Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(OAll)-OH) in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative is valuable for introducing a functionalizable spacer into peptide sequences.
Introduction to this compound
This compound is a derivative of L-α-aminosuberic acid, an eight-carbon dicarboxylic amino acid. In this derivative, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based SPPS. The γ-carboxylic acid on the side chain is protected by an allyl (All) ester, which is orthogonal to the Fmoc group and the typically acid-labile resin linkers. This orthogonality allows for selective deprotection of the side chain while the peptide remains attached to the solid support, enabling site-specific modifications such as lactam bridge formation, pegylation, or conjugation to other molecules.
Key Features:
-
Fmoc Protecting Group: Enables use in standard Fmoc SPPS protocols.
-
Asu (Aminosuberic Acid) Core: Provides a flexible, eight-carbon spacer within a peptide sequence.
-
OAll (Allyl Ester) Side-Chain Protection: Allows for selective, on-resin deprotection using palladium catalysts, orthogonal to both Fmoc deprotection (base-labile) and final cleavage from many resins (acid-labile).
Data Presentation: Reagents and Conditions
The following table summarizes typical reagents and conditions for the incorporation of this compound and subsequent modifications in an SPPS protocol.
| Step | Reagent/Condition | Purpose | Typical Protocol |
| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the resin for synthesis by solvating the polymer chains. | Swell resin in DCM for 30 min, followed by DMF for 30 min. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Removes the Fmoc group from the N-terminus of the growing peptide chain. | Treat resin with 20% piperidine/DMF for 5 min, repeat once. |
| Amino Acid Coupling | This compound, Coupling Reagent (e.g., HBTU/HATU), Base (e.g., DIPEA/NMM) | Activates the carboxylic acid of the incoming amino acid and catalyzes peptide bond formation. | Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 min before adding to the resin. Couple for 1-2 hours. |
| Monitoring Coupling | Kaiser Test (Ninhydrin Test) | Detects free primary amines to confirm coupling completion. | A negative Kaiser test (yellow beads) indicates complete coupling. |
| Capping (Optional) | Acetic Anhydride (B1165640)/DIPEA in DMF | Blocks any unreacted N-terminal amines to prevent the formation of deletion sequences. | Treat resin with a solution of acetic anhydride and DIPEA in DMF for 10 min. |
| OAll Side-Chain Deprotection | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane (B129415) or Morpholine) in DCM | Selectively removes the allyl protecting group from the Asu side chain. | Treat resin with Pd(PPh₃)₄ (0.1-0.2 eq.) and a scavenger (20-40 eq.) in DCM for 2-4 hours. |
| Final Cleavage & Deprotection | Trifluoroacetic Acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | Cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups. | Treat resin with TFA cocktail for 2-3 hours at room temperature. |
Experimental Protocols
The following are representative protocols for the use of this compound in manual or automated solid-phase peptide synthesis.
Protocol 3.1: Standard Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.
-
Resin Preparation:
-
Place 0.1 mmol of rink amide resin in a reaction vessel.
-
Swell the resin in 5 mL of DCM for 30 minutes.
-
Drain the DCM and wash the resin with 5 mL of DMF (3 times).
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 5 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 2 mL of DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the Kaiser test is negative (yellow beads), drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 3.2: On-Resin Deprotection of the OAll Group
This protocol is performed after the full peptide sequence has been assembled but before final cleavage from the resin.
-
Resin Preparation:
-
Wash the peptide-resin with DCM (5 times) to ensure it is free of DMF.
-
-
Deprotection Reaction:
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and phenylsilane (20-40 equivalents) in 5 mL of DCM. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Add the solution to the peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with DCM (5 times), DMF (5 times), and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF (3 times) to remove residual palladium.
-
Wash again with DMF (5 times) and DCM (5 times). The newly exposed carboxylic acid on the Asu side chain is now available for modification.
-
Protocol 3.3: Final Cleavage and Deprotection
This protocol is for cleaving the final peptide from a rink amide resin.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (5 times) and dry it under a vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.
-
Add 5-10 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Diagram 4.1: General SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Diagram 4.2: On-Resin Side-Chain Modification Workflow
Caption: Workflow for on-resin side-chain deprotection and modification.
Application Notes and Protocols for the Coupling of Fmoc-Asu(OAll)-OH in Solid-Phase Peptide Synthesis
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups and coupling methods is critical for achieving high purity and yield. Fmoc-Asu(OAll)-OH, or Fmoc-L-α-aminosuberic acid δ-allyl ester, is a valuable building block for introducing a functionalizable spacer or for creating side-chain cyclized peptides. The δ-carboxylic acid is protected by an allyl group, which is orthogonal to the acid-labile (e.g., t-Butyl) and base-labile (Fmoc) protecting groups commonly used in peptide synthesis.[1][2] This orthogonality allows for selective deprotection of the side chain on-resin to perform modifications such as lactam bridge formation.[1][3]
The allyl protecting group is stable under standard Fmoc deprotection conditions (piperidine) and final cleavage conditions (TFA)[1]. It can be selectively removed using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger[1][3]. Furthermore, the allyl group is relatively small and does not typically introduce significant steric hindrance during the coupling reaction[2][4].
This document provides detailed protocols for the efficient coupling of this compound using common activation reagents in Fmoc-SPPS and outlines the subsequent deprotection of the allyl side chain.
Coupling Methods and Reagents
The choice of coupling reagent is crucial for ensuring complete acylation of the free N-terminal amine on the growing peptide chain. For this compound, standard coupling conditions are generally effective. However, for difficult sequences where steric hindrance may become a factor, or to ensure maximum efficiency, more potent activating agents like HATU are recommended.[5][6] Below are the most common and reliable methods.
2.1 Recommended Coupling Reagents:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive aminium salt that provides rapid coupling with minimal racemization. It is often the preferred reagent for sterically hindered amino acids or difficult couplings.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used, efficient, and cost-effective coupling reagent suitable for most standard coupling reactions.[6][7]
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): A carbodiimide-based activation method. The use of Oxyma Pure as an additive is recommended over HOBt to enhance reaction rates and suppress racemization. This combination is a cost-effective and highly efficient alternative to aminium salts.
Comparative Data on Coupling Methods
| Coupling Method | Reagent Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Cost | Key Advantages |
| HATU/DIPEA | 2 : 1.95 : 4 | 30 - 60 min | High | Highest efficiency, low racemization, ideal for difficult sequences.[6][7] |
| HBTU/DIPEA | 2 : 1.95 : 4 | 45 - 90 min | Medium | Robust, widely used, good balance of cost and efficiency.[7][8] |
| DIC/Oxyma | 3 : 3 : 3 | 60 - 120 min | Low | Low cost, high efficiency, minimal side reactions with Oxyma. |
Note: Equivalents are relative to the resin's functional loading. Reaction times should be monitored using a qualitative method like the Kaiser test.[5]
Experimental Workflows and Diagrams
Standard SPPS Cycle for Incorporating this compound
The workflow for coupling this compound follows the standard cycle of Fmoc-based SPPS.
Caption: Workflow for the coupling of this compound in Fmoc-SPPS.
Chemical Activation and Coupling Scheme
The diagram below illustrates the general mechanism of carboxyl group activation and subsequent amide bond formation.
Caption: General reaction scheme for coupling this compound.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like DMF, DIPEA, and TFA in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 5.1: General Resin Preparation
-
Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the resin.
Protocol 5.2: Coupling using HATU (Recommended)
-
Amino Acid Solution: Prepare a solution of this compound (2 eq.) and HATU (1.95 eq.) in DMF.
-
Activation: Add the solution to the swollen resin. Immediately add N,N-Diisopropylethylamine (DIPEA) (4 eq.).
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.[5]
-
Troubleshooting: If the Kaiser test is positive (blue beads), extend the reaction time by 30 minutes or perform a double coupling by draining the vessel, washing with DMF, and repeating steps 1-4.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 5.3: Coupling using HBTU
-
Amino Acid Solution: Prepare a solution of this compound (2 eq.) and HBTU (1.95 eq.) in DMF.
-
Activation: Add the solution to the swollen resin, followed by the addition of DIPEA (4 eq.).
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes.
-
Monitoring & Washing: Follow steps 4-6 from Protocol 5.2.
Protocol 5.4: Coupling using DIC/Oxyma
-
Amino Acid Solution: Prepare a solution of this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Activation: Add the solution to the swollen resin. Add DIC (3 eq.) to the vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow steps 4-6 from Protocol 5.2.
Protocol 5.5: Post-Coupling Fmoc Deprotection
-
After successful coupling and washing, add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the 20% piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.[9]
-
The resin is now ready for the next coupling cycle.
Protocol 5.6: On-Resin Deprotection of Allyl (OAll) Side Chain
This step should be performed after the full peptide sequence has been assembled but before cleavage from the resin.
-
Resin Preparation: Wash the fully assembled peptide-resin extensively with dichloromethane (B109758) (DCM).
-
Catalyst Solution: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 eq.) and a scavenger such as Phenylsilane (PhSiH₃, 10-20 eq.) in DCM or a DCM/DMF mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotection Reaction: Add the catalyst solution to the resin and agitate the mixture at room temperature, protected from light, for 1-2 hours.
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide via LC-MS.
-
Washing: After completion, drain the solution and wash the resin extensively with DCM, DMF, and a chelating wash (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by final washes with DMF and DCM.
Conclusion
The incorporation of this compound into a peptide sequence can be achieved with high efficiency using standard Fmoc-SPPS coupling reagents. For most applications, HATU provides the fastest and most complete reaction. The orthogonality of the allyl protecting group offers significant flexibility for on-resin modifications, making this amino acid derivative a powerful tool for the synthesis of complex and cyclic peptides. Successful synthesis relies on careful execution of the coupling protocols and thorough monitoring to ensure complete reactions at each step.
References
- 1. peptide.com [peptide.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Deprotection of the O-Allyl (OAll) Group from Asparagine (Asu) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the removal of the O-allyl (OAll) protecting group from the side chain of asparagine (Asu) residues in solid-phase peptide synthesis (SPPS). The OAll group is an essential tool for the synthesis of complex peptides, such as cyclic and branched peptides, due to its orthogonality with standard Fmoc and Boc-based protecting group strategies. Its selective removal is most commonly achieved through palladium(0)-catalyzed allyl transfer.
Introduction to OAll Protection of Asparagine
The use of Fmoc-Asu(OAll)-OH in peptide synthesis allows for the selective deprotection of the asparagine side chain, enabling subsequent modifications like lactam bridge formation for cyclization. The mild conditions required for OAll group removal are compatible with most other protecting groups used in peptide synthesis, making it a versatile strategy. The deprotection is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger.
Key Considerations for Successful Deprotection
Several factors can influence the efficiency and outcome of the OAll deprotection from Asu residues:
-
Catalyst Activity: The palladium catalyst is sensitive to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon) for optimal results, although some protocols have shown success under atmospheric conditions, especially with shorter reaction times or microwave heating.
-
Scavenger Selection: A variety of scavengers can be used to trap the allyl group, including phenylsilane (B129415) (PhSiH₃), N-methylmorpholine (NMM), morpholine, and formic acid/diethylamine (B46881). The choice of scavenger can impact the reaction kinetics and the formation of byproducts.
-
Solvent System: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for this reaction. The solubility of the catalyst and reagents should be considered.
-
Reaction Time and Temperature: Deprotection times can range from minutes to several hours. Microwave heating can significantly accelerate the reaction.[1] Room temperature reactions are common, but gentle heating (e.g., 38-40°C) can improve efficiency.[1]
-
Incomplete Deprotection: In some cases, incomplete removal of the OAll group can occur.[2] Repeating the deprotection step or optimizing the reaction conditions (e.g., catalyst equivalents, reaction time) may be necessary.
Experimental Protocols
Below are several protocols for the deprotection of the OAll group, which can be adapted for Asu(OAll) residues on a solid support.
Protocol 1: Microwave-Assisted Deprotection with Phenylsilane
This rapid protocol is ideal for efficient deprotection with high purity.[1]
-
Swell the peptide-resin in DMF.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) and phenylsilane (15 equivalents) in DMF.
-
Add the solution to the resin.
-
Heat the reaction mixture in a microwave synthesizer at 38°C for 5 minutes.
-
Drain the resin and repeat the deprotection step with a fresh solution for another 5 minutes at 38°C.
-
Wash the resin thoroughly with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium.
Protocol 2: Room Temperature Deprotection with N-Methylmorpholine and Acetic Acid
This is a widely used protocol for manual or automated deprotection.[2][3]
-
Swell the peptide-resin in chloroform (B151607) (CHCl₃) or DCM.
-
Prepare the deprotection solution: a mixture of CHCl₃, acetic acid (HOAc), and N-methylmorpholine (NMM) (e.g., in a 37:2:1 ratio).
-
Add Pd(PPh₃)₄ (3 equivalents) to the deprotection solution and ensure it dissolves completely.
-
Add the catalyst solution to the resin.
-
Shake the mixture at room temperature for 2 hours under an inert atmosphere.
-
Drain the resin and wash thoroughly with CHCl₃ or DCM, followed by DMF.
-
Wash the resin with a solution of 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate in DMF to scavenge palladium residues.[3]
Protocol 3: Overnight Deprotection with Formic Acid and Diethylamine
This protocol is suitable for ensuring complete deprotection when longer reaction times are feasible.[4]
-
Swell the peptide-resin in dry tetrahydrofuran (B95107) (THF).
-
In a separate vessel, dissolve triphenylphosphine (B44618) (3 equivalents) in dry THF.
-
Cool the solution on ice and add formic acid (10 equivalents) and diethylamine (10 equivalents).
-
Add this mixture to Pd(PPh₃)₄ (typically 0.2 to 1 equivalent) on ice.
-
Add the final deprotection mixture to the resin.
-
Gently shake the reaction at room temperature in the dark overnight.
-
Drain the resin and wash with THF, DMF, and DCM.
-
Perform a final wash with 0.5% diisopropylethylamine (DIPEA) in DMF, followed by a wash with 0.5% sodium dimethyldithiocarbamate (B2753861) in DMF.[4]
Quantitative Data Summary
The efficiency of OAll deprotection can be influenced by the chosen protocol. The following table summarizes reported quantitative data for different deprotection methods. Note that these values are often reported for the purity of the final peptide after cleavage and may not solely reflect the deprotection step's yield.
| Protocol Highlights | Catalyst & Scavenger | Solvent | Time & Temperature | Reported Purity/Yield | Reference |
| Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane | DMF | 2 x 5 min @ 38°C | >98% purity | [1] |
| Room Temperature | Pd(PPh₃)₄, NMM, Acetic Acid | CHCl₃ | 2 hours @ RT | Incomplete removal noted in some cases | [2] |
| Automated Synthesis | Pd(PPh₃)₄, NMM, Acetic Acid | CHCl₃ | 2 hours @ RT | Not specified | [3] |
| Overnight | Pd(PPh₃)₄, Formic Acid, Diethylamine | THF | Overnight @ RT | Not specified | [4] |
Potential Side Reactions
While the palladium-catalyzed deprotection of the OAll group is generally clean, some potential side reactions should be considered, particularly in the context of asparagine-containing peptides.
-
Nitrile Formation: During the initial coupling of Fmoc-Asn(OAll)-OH, dehydration of the side-chain amide to a nitrile can occur, especially with certain activation methods.[5][6] Using pre-formed active esters or optimized coupling reagents can minimize this.
-
Aspartimide Formation: Although more common with aspartic acid, asparagine residues can also be susceptible to aspartimide formation under strongly basic or acidic conditions, which are generally avoided during OAll deprotection.
-
Alkylation of Sensitive Residues: While OAll deprotection does not generate reactive carbonium ions like some other deprotection strategies, care should be taken with peptides containing sensitive residues like tryptophan, which can be susceptible to modification under various conditions.
-
Incomplete Deprotection: As mentioned, the reaction may not go to completion, leaving some asparagine residues still protected with the OAll group.[2] This can be addressed by repeating the deprotection step or optimizing the reaction conditions.
Visualizing the Workflow: Synthesis of a Cyclic Peptide
The deprotection of Asu(OAll) is a key step in the synthesis of side-chain cyclized peptides. The following workflow illustrates this process.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
Application Notes and Protocols for Fmoc-Asu(OAll)-OH in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-α-Aminosuberic acid γ-allyl ester (Fmoc-Asu(OAll)-OH) is a specialized amino acid derivative crucial for the synthesis of constrained peptides. The incorporation of this building block into a peptide sequence, followed by ring-closing metathesis (RCM), allows for the formation of a stable, covalent linkage between amino acid side chains. This conformational constraint can lead to peptides with enhanced biological activity, improved metabolic stability, and increased cell permeability, making them attractive candidates for therapeutic development.[1]
These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) and the subsequent on-resin cyclization to generate constrained peptides. The protocols detailed below are generalized methodologies and may require optimization based on the specific peptide sequence and desired outcome.
Key Applications
The use of this compound to create constrained peptides has significant applications in drug discovery and development:
-
Enhanced Proteolytic Stability: The cyclic structure can protect the peptide backbone from degradation by proteases, increasing its in vivo half-life.
-
Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the affinity for its molecular target can be significantly increased, and selectivity over other receptors may be improved.[1]
-
Improved Cell Permeability: The introduction of a hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes.
-
Modulation of Protein-Protein Interactions: Constrained peptides can be designed to mimic α-helical or β-turn secondary structures, enabling them to disrupt protein-protein interactions that are often implicated in disease pathways.[2][3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide containing two this compound residues using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add DIpea (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating this compound at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
References
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kinase signaling pathways with constrained peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Coupling of Fmoc-Asu(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) coupling of N-α-Fmoc-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(OAll)-OH). This orthogonally protected amino acid is a valuable building block for the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or the introduction of specialized linkers. The allyl protecting group of the side-chain carboxylate is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, allowing for its selective removal on-resin using a palladium(0) catalyst. This protocol outlines the recommended coupling procedures, monitoring techniques, and the subsequent deprotection of the allyl group.
Key Considerations
The side chain of this compound, while not as sterically demanding as some bulky amino acids, can still present challenges in achieving high coupling efficiency, particularly when coupled to a sterically hindered N-terminus on the growing peptide chain. Therefore, the choice of coupling reagent and reaction conditions is crucial for maximizing yield and minimizing the formation of deletion sequences.
Data Presentation
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes recommended coupling reagents and conditions, with expected coupling efficiencies extrapolated from studies on other sterically hindered amino acids.[1]
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time (min) | Coupling Time (min) | Estimated Efficiency | Notes |
| HATU/DIPEA | 3 : 2.9 : 6 | 2-5 | 30-60 | >99% | Highly recommended for potentially difficult couplings.[2] |
| HBTU/DIPEA | 3 : 2.9 : 6 | 2-5 | 30-60 | 98-99.5% | A reliable and cost-effective alternative to HATU.[1] |
| PyBOP/DIPEA | 3 : 3 : 6 | 2-5 | 45-90 | 98-99% | Another effective phosphonium (B103445) salt-based reagent. |
| DIC/HOBt | 3 : 3 : 3 | 15-20 | 60-120 | 95-98% | A more economical option, but may require longer reaction times or double coupling.[1][3] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes a single coupling cycle for the incorporation of this compound onto a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Kaiser test kit
-
Manual SPPS reaction vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the time can be extended.[1]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
A blue or purple color indicates an incomplete reaction, while yellow or colorless beads suggest a complete coupling.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional): If the Kaiser test remains positive after a prolonged coupling time or a second coupling, any unreacted amines can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion peptides.
Protocol 2: On-Resin Deprotection of the Asu(OAll) Side Chain
This protocol describes the selective removal of the allyl protecting group from the asuberic acid side chain using a palladium(0) catalyst.
Materials:
-
Peptide-resin containing the Asu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (B129415) (PhSiH₃) as a scavenger
-
DCM, anhydrous and degassed
-
DMF, peptide synthesis grade
-
Nitrogen or Argon gas source
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (Nitrogen or Argon).
-
Deprotection Solution Preparation:
-
In a separate, dry flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in anhydrous, degassed DCM.
-
Add phenylsilane (20-24 equivalents) to the palladium solution. The solution should be a clear, light yellow.
-
-
Deprotection Reaction:
-
Add the freshly prepared deprotection solution to the swollen resin.
-
Gently agitate the resin suspension under an inert atmosphere at room temperature. The reaction is typically performed for 2 x 30 minutes, with the first deprotection solution being drained and a fresh solution added for the second 30-minute interval.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A recommended washing sequence is:
-
DCM (5 times)
-
DMF (3 times)
-
DCM (5 times)
-
-
-
Verification of Deprotection (Optional): A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the complete removal of the allyl group.
Mandatory Visualization
Caption: Workflow for the manual coupling and subsequent side-chain deprotection of this compound.
References
Application Notes and Protocols for Automated Peptide Synthesis of Peptides Containing Fmoc-Asu(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asu(OAll)-OH, N-α-(9-Fluorenylmethoxycarbonyl)-L-α-azidosuberic acid γ-allyl ester, is a valuable building block in solid-phase peptide synthesis (SPPS). The azido (B1232118) moiety serves as a versatile chemical handle for bioconjugation reactions, such as "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) or Staudinger ligation, allowing for the site-specific labeling of peptides with fluorescent dyes, imaging agents, or cytotoxic drugs. The orthogonal allyl protecting group on the side-chain carboxylate enables selective deprotection on-resin, facilitating the synthesis of cyclic peptides, branched peptides, or peptides with other side-chain modifications. This document provides detailed protocols for the incorporation of this compound into peptides using automated synthesizers and the subsequent on-resin deprotection of the allyl group.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of peptides containing an allyl-protected amino acid side chain, analogous to this compound. The data is based on the synthesis of peptides incorporating Fmoc-Glu(OAll)-OH on a CEM Liberty Blue™ automated microwave peptide synthesizer.[1] These values can be considered indicative of the expected performance for this compound under similar optimized conditions.
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [1] |
| Final Peptide Purity | 80 - 87% | [1] |
| Total Synthesis Time (for a 13-mer peptide) | 3 - 3.5 hours | [1] |
| Total Waste Volume per Synthesis | 700 - 750 mL | [1] |
Experimental Protocols
The following protocols are designed for automated peptide synthesizers, particularly microwave-assisted platforms such as the CEM Liberty Blue™.
Materials and Reagents
| Reagent | Grade |
| This compound | Peptide synthesis grade |
| Other Fmoc-amino acids | Peptide synthesis grade |
| Rink Amide Resin (or other suitable solid support) | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine (B6355638) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |
| Oxyma Pure | Peptide synthesis grade |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst grade |
| Phenylsilane (B129415) (PhSiH₃) | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Water (H₂O) | HPLC grade |
Automated Peptide Synthesis Workflow (Fmoc-SPPS)
This protocol outlines the standard cycle for incorporating an amino acid during automated solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF.
-
Microwave irradiation (if applicable) for 1-3 minutes at up to 90°C.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (e.g., this compound) (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.
-
Add the activated amino acid solution to the reaction vessel.
-
Microwave irradiation (if applicable) for 2-5 minutes at up to 90°C.[1]
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
On-Resin Allyl Deprotection Protocol
This protocol is for the selective removal of the allyl protecting group from the Asu side chain while the peptide is still attached to the resin.
-
Resin Preparation: After the final Fmoc deprotection (if the N-terminus is to be free) or after the coupling of the last amino acid (if the N-terminus is to remain Fmoc-protected), wash the resin-bound peptide thoroughly with DCM.
-
Deprotection Cocktail Preparation: Prepare a solution of 0.025 M to 0.0312 M Tetrakis(triphenylphosphine)palladium(0) in DCM and a separate solution of 0.5 M to 0.75 M phenylsilane in DCM.[1] Note: The palladium catalyst is sensitive to air and light; prepare the solution fresh and handle under an inert atmosphere if possible.
-
Automated Allyl Deprotection Cycle:
-
Add the phenylsilane solution to the reaction vessel and allow it to react for a short period (e.g., 1-2 minutes).
-
Add the Pd(PPh₃)₄ solution to the reaction vessel.
-
Allow the reaction to proceed for 15-30 minutes at room temperature. The reaction vessel should be protected from light.
-
Repeat the addition of the deprotection cocktail for a second treatment to ensure complete removal of the allyl group.
-
-
Washing: Wash the resin extensively with DCM, followed by DMF to remove all traces of the catalyst and scavenger.
Peptide Cleavage and Global Deprotection
-
Resin Preparation: Wash the resin with DCM and dry under a stream of nitrogen.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Visualizations
Caption: General workflow for automated solid-phase peptide synthesis using Fmoc chemistry.
Caption: Experimental workflow for the on-resin deprotection of the allyl group from the Asu side chain.
Caption: Simplified chemical pathway for the palladium-catalyzed deprotection of the allyl ester.
References
Application Notes and Protocols for the Palladium-Catalyzed Deprotection of Fmoc-Asu(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the selective removal of the O-allyl (OAll) protecting group from the side chain of Nα-Fmoc-L-α-aminosuberic acid [Fmoc-Asu(OAll)-OH]. This procedure is a key step in solid-phase peptide synthesis (SPPS) for the site-specific modification of peptide side chains, such as lactam bridge formation for peptide cyclization. The palladium-catalyzed deprotection offers excellent orthogonality with the widely used Fmoc/tBu strategy.
Introduction
The use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis, enabling the synthesis of complex and modified peptides.[1][2][3] The O-allyl protecting group is particularly valuable as it is stable to the basic conditions used for Fmoc-group removal and the acidic conditions used for tert-butyl-based side-chain deprotection and cleavage from the resin.[4] Its removal is achieved under mild conditions using a palladium(0) catalyst, providing a third dimension of orthogonality.[4] This allows for selective deprotection and modification of the Asu side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.
This compound is a valuable building block for introducing a functionalizable handle into a peptide sequence.[5] Following the palladium-catalyzed removal of the allyl group to expose the carboxylic acid, this side chain can be used for various modifications, including the formation of lactam bridges with a side-chain amine (e.g., from Lys, Orn, Dap, or Dab) to generate cyclized peptides.
The Deprotection Reaction
The deprotection of the O-allyl group proceeds via a π-allyl palladium complex. The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allyl ether. The resulting π-allyl palladium complex is then attacked by a nucleophilic scavenger, which regenerates the palladium(0) catalyst and releases the deprotected carboxylic acid side chain.[6] The scavenger is crucial for trapping the reactive allyl cation and preventing side reactions, such as re-alkylation of the newly formed carboxylate.[6]
Quantitative Data Summary
The efficiency of the palladium-catalyzed deprotection of allyl ethers is generally high, though it can be influenced by the choice of catalyst, scavenger, and reaction conditions. The following table summarizes representative quantitative data for this type of transformation, compiled from studies on analogous deprotection reactions in peptide synthesis.
| Parameter | Value | Notes |
| Deprotection Time | 30 min - 2 hours | Typically monitored by HPLC-MS to confirm completion. |
| Typical Yield | >90% | High yields are generally achieved with proper scavenger selection. |
| Purity | >95% | Dependent on the efficiency of the scavenger and subsequent washing steps. |
| Catalyst Loading | 0.1 - 0.25 eq. | Relative to the peptide-resin. |
| Scavenger Equiv. | 20 - 50 eq. | A large excess is used to ensure efficient trapping of the allyl cation. |
Experimental Protocols
This section provides a detailed protocol for the palladium-catalyzed deprotection of the O-allyl group from a peptide-resin containing an this compound residue.
Materials:
-
Peptide-resin containing the this compound residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (B129415) (PhSiH₃) as a scavenger
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Syringe reaction vessel
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Resin Preparation:
-
Place the peptide-resin (0.1 mmol scale) in a syringe reaction vessel.
-
Swell the resin in anhydrous DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
-
Deprotection Cocktail Preparation:
-
In a separate vial, under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 0.2 eq.) in anhydrous DCM (4 mL).
-
To this solution, add phenylsilane (0.62 mL, 5 mmol, 50 eq.). The solution will typically be a yellow to brownish color.
-
-
Deprotection Reaction:
-
Add the freshly prepared deprotection cocktail to the swollen peptide-resin.
-
Gently agitate the resin slurry at room temperature under an inert atmosphere for 1 hour.[7]
-
Drain the reaction solution.
-
Repeat the treatment with a fresh deprotection cocktail for another 1 hour to ensure complete removal of the allyl group.[7]
-
-
Washing:
-
Wash the resin thoroughly with anhydrous DCM (5 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL).
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.
-
-
Subsequent Steps:
-
The deprotected peptide-resin is now ready for the next step in the synthesis, such as on-resin cyclization or further chain elongation.
-
Alternative Scavenger System:
An alternative and commonly used scavenger system consists of a solution of 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM) in chloroform (B151607) (CHCl₃).[4] In this case, the palladium catalyst is dissolved in this solvent mixture and added to the resin.[4]
Visual Representations
Experimental Workflow Diagram:
References
- 1. A Useful Method for Deprotection of the Protective Allyl Group at the Anomeric Oxygen of Carbohydrate Moieties Using Tetrakis(triphenylphosphine)palladium [jstage.jst.go.jp]
- 2. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Navigating the Challenges of Incorporating Fmoc-Asu(OAll)-OH: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Fmoc-Asu(OAll)-OH in solid-phase peptide synthesis (SPPS), its unique structure presents both opportunities for novel peptide design and potential challenges during incorporation. This guide provides troubleshooting advice and answers to frequently asked questions to ensure successful synthesis outcomes. This compound, or Fmoc-L-α-aminosuberic acid(δ-allyl ester), is a non-standard amino acid with a long, flexible aliphatic side chain, which can influence its reactivity and handling in SPPS.
Troubleshooting Guide: Addressing Common Issues During this compound Incorporation
Difficulties encountered during the coupling of this compound often stem from steric hindrance and potential aggregation of the growing peptide chain. Below are common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Coupling | Steric Hindrance: The long, bulky side chain of Asu can physically impede the approach of the activated amino acid to the N-terminal amine of the peptide chain.[1][2] | Optimize Coupling Reagents: Employ more potent activating reagents such as HATU, HBTU, or HCTU in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[2][3] Double Coupling: Perform a second coupling step with a fresh solution of activated this compound to drive the reaction to completion.[1] Increase Reaction Time and/or Temperature: Extend the coupling time or perform the reaction at a moderately elevated temperature (e.g., 30-40°C) to improve kinetics. |
| Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[4][5] | Use Chaotropic Agents: Add agents like LiCl or KSCN to the coupling reaction to disrupt secondary structures. Incorporate Backbone Protection: Utilize pseudoproline dipeptides or other backbone protection strategies in the sequence preceding the Asu residue to minimize aggregation.[6] Solvent Choice: Consider using NMP or adding DMSO to the DMF to improve solvation.[7] | |
| Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before coupling. | Pre-activation: Allow the this compound to pre-activate with the coupling reagent and base for a few minutes before adding it to the resin.[3] | |
| Formation of Deletion Sequences | Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling. | Optimize Deprotection: Ensure complete Fmoc removal by using fresh 20% piperidine (B6355638) in DMF and extending the deprotection time if necessary. Monitor completion with a colorimetric test. |
| Premature Chain Termination | Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus to form a guanidinium (B1211019) group, capping the peptide chain.[7] | |
| Unexpected Side Products | Intramolecular Cyclization (Lactam Formation): Although less common for a long side chain, the activated carboxyl group could potentially react with the N-terminal amine of the same molecule, especially in solution phase or during prolonged activation times. | Control Activation Time: Use pre-activation and promptly add the activated amino acid to the resin-bound peptide to favor intermolecular coupling. |
| Allyl Group Instability (Rare): While generally stable to Fmoc-SPPS conditions, prolonged exposure to certain reagents could theoretically affect the allyl ester. | Standard Conditions: Adhere to standard, optimized coupling and deprotection times to minimize the risk of side reactions involving the protecting group. |
Frequently Asked Questions (FAQs)
Q1: What makes the incorporation of this compound potentially difficult?
The primary challenge is steric hindrance from its long C8 side chain. This bulkiness can slow down the kinetics of the coupling reaction, requiring more potent activation methods and potentially longer reaction times compared to smaller amino acids.[1][2] Additionally, the hydrophobicity of the side chain can contribute to peptide aggregation on the solid support, further hindering the reaction.[4]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are generally recommended for their high reactivity.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings |
| HATU | Aminium/Uronium Salt | Excellent |
| HBTU | Aminium/Uronium Salt | Very Good |
| HCTU | Aminium/Uronium Salt | Very Good |
| PyBOP | Phosphonium Salt | Good |
| DIC/Oxyma | Carbodiimide | Moderate |
| DIC/HOBt | Carbodiimide | Moderate |
Q3: How can I monitor the coupling efficiency of this compound?
The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin after the coupling step. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.
Q4: Is the allyl (OAll) protecting group stable during the entire synthesis?
Yes, the allyl ester protecting group is orthogonal to the Fmoc/tBu strategy. It is stable to the basic conditions of piperidine used for Fmoc deprotection and the acidic conditions of TFA used for final cleavage from most resins and removal of other side-chain protecting groups. Its removal requires specific conditions, typically involving a palladium catalyst.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution from step 2 and mix briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, wash the resin with DMF and repeat the coupling (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: After the coupling reaction, remove a small sample of resin (a few beads).
-
Washing: Wash the beads thoroughly with DMF and then with ethanol (B145695) to remove residual reagents.
-
Reagent Addition: Add 2-3 drops each of ninhydrin (B49086) solutions A and B.
-
Heating: Heat the sample at 100°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Visualizing the Workflow
Caption: Troubleshooting workflow for this compound incorporation.
Caption: Logical flow of troubleshooting low coupling efficiency.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Technical Support Center: OAll Deprotection of Asu-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete OAll (allyl) deprotection of peptides containing aminosuberic acid (Asu).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind OAll deprotection in peptide synthesis?
The OAll (allyloxycarbonyl) protecting group is an allyl-based protecting group used for the side chains of amino acids like aspartic acid, glutamic acid, and in this context, aminosuberic acid (Asu). Its removal is typically achieved through palladium(0)-catalyzed allyl transfer.[1] This method is orthogonal to the acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups, allowing for selective deprotection.[1]
Q2: Which palladium catalyst is most commonly used for OAll deprotection?
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most frequently used catalyst for OAll deprotection in peptide synthesis.[2][3] It is crucial to use a high-quality catalyst and handle it under an inert atmosphere to prevent deactivation.[3][4]
Q3: Why are scavengers necessary during OAll deprotection?
During the palladium-catalyzed deprotection, a reactive allyl cation is formed. Scavengers are nucleophilic agents added to the reaction to trap this cation, preventing side reactions such as the re-alkylation of the deprotected functional group.[5]
Q4: Does the Asu residue itself pose any specific challenges during OAll deprotection?
Currently, there is no widely reported evidence to suggest that the aminosuberic acid (Asu) residue itself introduces unique challenges during OAll deprotection compared to other amino acids with OAll-protected side chains. The efficiency of the deprotection is more likely to be influenced by factors such as peptide sequence, steric hindrance around the protection site, and the overall reaction conditions.[6][7]
Troubleshooting Guide
Problem 1: Incomplete or sluggish OAll deprotection.
-
Possible Cause: Inactive or degraded palladium catalyst.
-
Solution:
-
Use fresh, high-quality Pd(PPh₃)₄. The catalyst is sensitive to oxygen and should be stored under an inert atmosphere.[3][4]
-
Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4]
-
Increase the catalyst loading. While not ideal, a higher catalyst concentration can sometimes overcome partial deactivation.[4]
-
-
-
Possible Cause: Inefficient scavenger.
-
Solution: The choice of scavenger can significantly impact the reaction's success. Phenylsilane (B129415) (PhSiH₃) is a commonly used scavenger.[2] For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be highly effective in preventing re-alkylation.[5] It may be necessary to screen different scavengers to find the optimal one for your specific peptide.
-
-
Possible Cause: Steric hindrance or peptide aggregation.
-
Solution:
-
Increase the reaction time. Monitor the reaction progress by HPLC to determine the optimal duration.
-
Gently heat the reaction. Microwave-assisted deprotection has been shown to accelerate the reaction significantly.[8]
-
If peptide aggregation is suspected, consider using solvents known to disrupt secondary structures, such as DMF with additives.[6]
-
-
Problem 2: Observation of side products in mass spectrometry.
-
Possible Cause: Re-alkylation of the deprotected Asu side chain.
-
Possible Cause: Modification of sensitive amino acids.
-
Solution: Certain amino acids like tryptophan, methionine, and cysteine can be susceptible to modification during cleavage and deprotection steps if not properly scavenged.[9] While OAll deprotection conditions are generally mild, ensure that your scavenger cocktail is appropriate if your peptide contains these residues.
-
Data Presentation
Table 1: Comparison of Common Scavengers for Alloc/OAll Deprotection
| Scavenger | Typical Equivalents | Advantages | Disadvantages | Reference |
| Phenylsilane (PhSiH₃) | 20-40 | Widely used, effective for many substrates. | Can be less effective than other options for secondary amines. | [2][10] |
| Morpholine | 5-10 | Common nucleophilic scavenger. | May be less effective than borane (B79455) complexes. | [5] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 4-5 | Highly effective for secondary amines, prevents re-alkylation. | May require specific reaction conditions. | [2][5] |
| N-Methylaniline | - | Reported as an effective scavenger. | Less commonly used, may require optimization. | [5] |
Experimental Protocols
Protocol 1: On-Resin OAll Deprotection of an Asu-Containing Peptide
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Preparation:
-
Swell the peptide-resin (containing the Fmoc-Asu(OAll)-OH residue) in dichloromethane (B109758) (DCM) in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x).
-
-
Deprotection Cocktail Preparation (perform under inert atmosphere):
-
Prepare a solution of Pd(PPh₃)₄ (0.1 - 0.25 equivalents relative to resin loading) in a solvent mixture of chloroform (B151607) (CHCl₃) containing 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM).[11]
-
Alternatively, a solution of Pd(PPh₃)₄ (0.1 equivalents) and phenylsilane (20 equivalents) in DCM can be used.[10]
-
-
Deprotection Reaction:
-
Washing:
-
Filter the resin and wash extensively with DCM (3x).[10]
-
Wash with a solution of 0.5% diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium.[11]
-
Wash thoroughly with DMF (5x) and DCM (5x).
-
-
Monitoring:
-
Cleave a small amount of resin and analyze the peptide by HPLC and mass spectrometry to confirm complete deprotection.[10]
-
Mandatory Visualization
Caption: Experimental workflow for on-resin OAll deprotection.
Caption: Troubleshooting decision tree for incomplete OAll deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Fmoc-Asu(OAll)-OH in Solid-Phase Peptide Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered when using Fmoc-Asu(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Troubleshooting Guide
Issue: Slow or Incomplete Coupling/Deprotection Reactions
Q1: My coupling reaction with this compound is sluggish, and the Kaiser test remains positive. Similarly, the subsequent Fmoc deprotection is slow. What could be the cause?
A: Slow or incomplete coupling and deprotection are classic signs of on-resin peptide aggregation. The growing peptide chains can fold into secondary structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the N-terminus of the peptide, hindering the access of reagents for both coupling and deprotection steps.
While this compound itself is not exceptionally hydrophobic, its bulky side chain can contribute to steric hindrance and may promote aggregation in sequences already susceptible to it. "Difficult sequences," often rich in hydrophobic or β-branched amino acids like Val, Ile, Leu, and Phe, are particularly prone to aggregation.
Recommended Solutions:
-
Optimize Coupling Protocol:
-
Extend Coupling Time: Increase the coupling duration to allow more time for the reaction to proceed to completion.
-
Double Couple: Perform the coupling step twice with fresh reagents.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling agent such as HATU, HCTU, or PyAOP.
-
-
Improve Solvation:
-
Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which is often a better solvent for aggregated peptides. A mixture of DMF or NMP with up to 25% Dimethyl Sulfoxide (DMSO) can also enhance solvation.
-
Chaotropic Agents: Introduce a wash step with a chaotropic salt like LiCl or NaClO₄ (0.5-1.0 M in DMF) before coupling. These salts disrupt the hydrogen bonds that cause aggregation. Ensure to wash the resin thoroughly with DMF afterward to remove the salt, as it can interfere with some coupling reagents.
-
-
Incorporate Backbone Modifications:
-
Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide C-terminal to the problematic residue can disrupt the formation of secondary structures.
-
Dmb-Gly or Hmb-Gly: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine (B1666218) can also break up aggregation.
-
-
Microwave-Assisted SPPS:
-
The use of a microwave peptide synthesizer can significantly enhance both coupling and deprotection steps by providing rapid and uniform heating. This not only speeds up the reactions but also helps to disrupt aggregates.
-
Q2: I'm observing resin shrinking during the synthesis of a peptide containing this compound. Is this related to aggregation?
A: Yes, resin shrinking is a strong physical indicator of on-resin aggregation. As the peptide chains aggregate, they collapse onto themselves, leading to a visible reduction in the swollen resin volume. This is often accompanied by the difficulties in coupling and deprotection mentioned above. The same troubleshooting strategies apply.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that might contribute to aggregation?
A: While specific data for this compound is limited, we can infer some properties from the closely related Fmoc-Asp(OAll)-OH. This compound has an additional methylene (B1212753) group in its side chain compared to Fmoc-Asp(OAll)-OH, which will slightly increase its molecular weight and hydrophobicity. The bulky Fmoc and Alloc protecting groups also contribute to the overall steric hindrance of the molecule. In sequences that are already prone to aggregation due to their hydrophobicity or tendency to form β-sheets, the introduction of this compound can exacerbate the issue.
Q2: Are there any specific side reactions I should be aware of when using this compound?
A: Besides aggregation-related issues leading to deletion sequences, the Alloc (allyloxycarbonyl) protecting group on the suberic acid side chain requires a specific deprotection step. This is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) or dimethylamine-borane complex. It is crucial to ensure complete removal of the Alloc group, as incomplete deprotection will lead to a modified and potentially inactive final peptide.
Q3: Can the choice of resin influence aggregation when using this compound?
A: Absolutely. The solid support can play a significant role in mitigating aggregation.
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
PEG-based Resins: Resins that incorporate polyethylene (B3416737) glycol (PEG), such as TentaGel or NovaSyn® TG, are more hydrophilic and can improve the solvation of the growing peptide chain, thereby discouraging aggregation.
Quantitative Data on Anti-Aggregation Strategies
The following table summarizes the effectiveness of various anti-aggregation strategies based on published data for difficult peptide sequences. While not specific to this compound, these results provide a general indication of the potential improvements.
| Strategy | Peptide Sequence / Context | Control Condition | Improved Condition | Result |
| Solvent Change | Hydrophobic transmembrane peptide | 100% DMF | 80% NMP / 20% DMSO | Crude yield increased from 4% to 12% |
| Microwave SPPS | A-beta 1-42 (difficult sequence) | Conventional RT Synthesis | Microwave-Assisted Synthesis | Achieved 68% crude purity in under 4 hours |
| Pseudoproline Use | Highly aggregated sequences | Standard Fmoc-amino acids | Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold |
| Chaotropic Salt Wash | Aggregation-prone sequences | Standard DMF washes | Pre-wash with 0.8 M NaClO₄ in DMF | Improved coupling efficiency and higher purity |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
DMF Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Chaotropic Wash: Wash the peptide-resin with a 0.8 M solution of NaClO₄ in DMF (2 x 1 min).
-
DMF Wash: Immediately wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the chaotropic salt.
-
Coupling: Proceed with the coupling of this compound using your standard or an optimized protocol (e.g., with HATU).
Protocol 2: General Microwave-Assisted Coupling
-
Reagent Preparation: Prepare a solution of this compound (5 eq.), a coupling agent such as HBTU (5 eq.), and DIPEA (10 eq.) in DMF or NMP.
-
Addition to Resin: Add the activated amino acid solution to the deprotected peptide-resin in a microwave-safe vessel.
-
Microwave Irradiation: Apply microwave power to raise the temperature to 75°C and hold for 5-10 minutes.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF.
Visual Guides
Caption: Troubleshooting workflow for difficult couplings in SPPS.
Caption: Cause and effect of on-resin peptide aggregation.
Technical Support Center: Optimizing Coupling Time for Fmoc-Asu(OAll)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing the coupling time for Fmoc-Asu(OAll)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is a standard coupling time for this compound?
A standard coupling time for this compound typically ranges from 1 to 4 hours at room temperature. However, the optimal time can vary depending on the coupling reagents used, the nature of the N-terminal amine on the resin-bound peptide, and the solvent system. For routine couplings, a 2-hour reaction time is a good starting point.
Q2: Which coupling reagents are recommended for this compound?
This compound is generally compatible with all common coupling reagents used in Fmoc-SPPS. The choice of reagent can influence the required coupling time and efficiency.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and rapid activating agents.[1] Couplings with these reagents are often complete within 1-2 hours.[2] HATU is particularly recommended for minimizing racemization.[3]
-
Carbodiimides with Additives (e.g., DIC/HOBt, DIC/Oxyma): This is a cost-effective and widely used method.[3] Couplings may require longer reaction times, typically in the range of 2-4 hours, compared to uronium/aminium salts.
Q3: How can I monitor the progress of the this compound coupling reaction?
The most common method for monitoring the presence of unreacted primary amines on the resin is the Kaiser test (ninhydrin test).[4][5]
-
Positive Test (blue/purple beads): Indicates the presence of free primary amines, meaning the coupling reaction is incomplete.
-
Negative Test (yellow/colorless beads): Indicates that the coupling reaction is complete or near completion.[1]
It is recommended to perform the Kaiser test on a small sample of resin beads at various time points (e.g., 1 hr, 2 hr, and 4 hr) to determine the optimal coupling time for your specific sequence.[1]
Q4: Are there any known side reactions specific to this compound during coupling?
While this compound is generally a stable building block, potential side reactions can occur:
-
Aspartimide Formation: Although less common than with aspartic acid, cyclization to form an aspartimide derivative is a possibility, especially with prolonged exposure to basic conditions during subsequent deprotection steps.[6][7]
-
Incomplete Coupling: As with any amino acid, incomplete coupling can lead to the formation of deletion sequences in the final peptide. This is typically addressed by optimizing coupling conditions or performing a double coupling.
Q5: Is the allyl (OAll) protecting group stable during the coupling reaction?
Yes, the allyl ester (OAll) side-chain protecting group is stable to the standard basic conditions of Fmoc deprotection and the conditions used for coupling. It requires a specific palladium(0)-catalyzed reaction for its removal, ensuring its orthogonality with the Fmoc and other acid-labile protecting groups.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after initial coupling time (e.g., 2 hours) | Incomplete Coupling: The reaction has not gone to completion. | - Extend the coupling time: Allow the reaction to proceed for an additional 1-2 hours and re-test with the Kaiser test. - Perform a double coupling: After the initial coupling time, wash the resin and repeat the coupling procedure with a fresh solution of activated this compound.[8] |
| Steric Hindrance: The N-terminal amino acid of the peptide on the resin is sterically bulky, slowing down the reaction. | - Switch to a more potent coupling reagent: If using DIC/HOBt, consider switching to HATU or HBTU for faster and more efficient activation.[1] | |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, preventing access of the activated amino acid. | - Change the solvent: Consider switching from DMF to NMP (N-Methyl-2-pyrrolidone) or adding a small amount of DMSO to disrupt aggregation.[4] | |
| Low yield of the final peptide | Repetitive Incomplete Couplings: The coupling of this compound or other residues was consistently inefficient. | - Systematically optimize coupling parameters: Use the provided experimental protocols to determine the ideal coupling time and reagent concentrations for your sequence. - Incorporate a capping step: After each coupling step, cap any unreacted amines using acetic anhydride. This will prevent the formation of deletion sequences and simplify purification.[9] |
| Unexpected peak in mass spectrometry analysis | Side Reaction: An unintended chemical modification has occurred. | - Review cleavage cocktail composition: Ensure appropriate scavengers are used if other sensitive residues are present. - Minimize base exposure: Reduce the duration of piperidine (B6355638) treatment for Fmoc deprotection to the minimum required to avoid base-catalyzed side reactions. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Coupling
| Parameter | Uronium/Aminium Reagents (HATU, HBTU) | Carbodiimide Reagents (DIC/HOBt) |
| Equivalents of this compound | 3 - 5 eq. | 3 - 5 eq. |
| Equivalents of Coupling Reagent | 2.9 - 4.9 eq. | 3 - 5 eq. (DIC) / 3 - 5 eq. (HOBt) |
| Equivalents of Base (e.g., DIPEA) | 6 - 10 eq. | Not directly added to the activation mix, but present in subsequent steps. |
| Solvent | DMF, NMP | DMF, DCM/DMF |
| Initial Coupling Time | 1 - 2 hours | 2 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
Note: These are starting recommendations. Empirical optimization is crucial for each specific peptide sequence.
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol outlines a general procedure for the manual coupling of this compound using HATU as the activating agent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine of the growing peptide chain using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (positive result).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature.
-
-
Monitoring the Coupling:
-
After 1 hour, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
If the Kaiser test is negative (yellow beads), the reaction is complete. Proceed to the washing step.
-
If the Kaiser test is positive (blue beads), continue agitating the reaction mixture and re-test every hour. If the test remains positive after 4 hours, consider performing a double coupling (repeat steps 2 and 3).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Caption: A general experimental workflow for solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting Fmoc-Asu(OAll)-OH solubility problems
This technical support center provides troubleshooting guidance for solubility issues encountered with Fmoc-Asu(OAll)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The most commonly used solvent for dissolving Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) is N,N-Dimethylformamide (DMF).[1][2] However, solubility can be sequence-dependent and influenced by the specific amino acid derivative. For derivatives like this compound, which may exhibit poor solubility, alternative solvents or co-solvents might be necessary.
Q2: My this compound is not dissolving in DMF. What are my options?
If you are experiencing poor solubility in DMF, several alternative solvents and mixtures can be employed. N-methylpyrrolidone (NMP) is a common alternative that can be very effective.[1] Additionally, using a co-solvent like Dimethyl sulfoxide (B87167) (DMSO) can significantly enhance solubility.[1] It is often used in mixtures with DMF. For researchers seeking more environmentally friendly options, solvents like Triethyl phosphate (B84403) (TEP) and PolarClean™ have shown promise in dissolving Fmoc-amino acids.[3][4]
Q3: Are there any general strategies to improve the solubility of this compound?
Yes, several general laboratory practices can help improve the dissolution of poorly soluble Fmoc-amino acids:
-
Sonication: Briefly sonicating the solution can help break up aggregates and promote dissolution.
-
Gentle Warming: Gently warming the solvent before dissolving the amino acid can increase solubility. However, prolonged heating should be avoided to prevent degradation.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
-
Use of Co-solvents: As mentioned, adding a small percentage of a stronger solvent like DMSO to your primary solvent (e.g., DMF) can be very effective.
Q4: Could the quality of the solvent be affecting the solubility?
Absolutely. The purity of the solvent is crucial. DMF, for instance, can degrade over time to form dimethylamine, which can interfere with the synthesis process.[1] Always use high-purity, peptide-synthesis-grade solvents to minimize solubility issues and potential side reactions.
Troubleshooting Guide
If you are encountering solubility problems with this compound, follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
The following table summarizes potential solvents and their general effectiveness for dissolving Fmoc-protected amino acids, which can be applied to troubleshooting this compound solubility.
| Solvent/Mixture | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide | DMF | Good (Standard Solvent) | Prone to degradation; use high-purity grade.[1] |
| N-methylpyrrolidone | NMP | Excellent | A common and effective alternative to DMF.[1] |
| Dimethyl sulfoxide | DMSO | Excellent | Often used as a co-solvent to enhance solubility.[1] |
| Dichloromethane | DCM | Moderate to Poor | Generally less effective for polar Fmoc-amino acids. |
| Tetrahydrofuran | THF | Moderate to Poor | Can be used in some cases, but not a primary choice. |
| DMF / DMSO | - | Excellent | A 3:1 or 4:1 mixture can be highly effective. |
| Triethyl phosphate | TEP | Good | A "greener" solvent alternative.[3] |
| PolarClean™ | - | Good | A biodegradable, green solvent option.[4] |
Experimental Protocols
Protocol: General Procedure for Solubility Testing of this compound
This protocol outlines a systematic approach to determine the optimal solvent for this compound.
-
Preparation:
-
Accurately weigh 5-10 mg of this compound into several clean, dry vials.
-
Prepare a set of potential solvents and co-solvent mixtures (e.g., DMF, NMP, DMF/DMSO 4:1).
-
-
Dissolution Testing at Room Temperature:
-
To the first vial, add the primary solvent (e.g., DMF) in small increments (e.g., 100 µL).
-
After each addition, vortex the vial vigorously for 30 seconds.
-
Observe the solution against a dark background to check for undissolved particles.
-
Continue adding solvent until the compound is fully dissolved or a target concentration (e.g., 0.2 M) is reached. Record the volume of solvent used.
-
Repeat this process for each of the selected solvents and mixtures.
-
-
Enhanced Dissolution Techniques (if necessary):
-
If the compound does not dissolve at room temperature, take a new vial of the amino acid and the same solvent.
-
Add the solvent and briefly sonicate the vial in a water bath for 1-2 minutes.
-
If solubility is still an issue, gently warm a new sample with the solvent to approximately 30-40°C while stirring.
-
-
Analysis and Selection:
-
Compare the results to determine which solvent or solvent system is most effective at dissolving this compound at the desired concentration for your synthesis.
-
References
Technical Support Center: HPLC Purification of Fmoc-Asu(OAll)-OH Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Asu(OAll)-OH peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC purification of these specific peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing the this compound residue?
A1: Peptides incorporating this compound present unique purification challenges primarily due to the hydrophobic nature of both the Fmoc (fluorenylmethyloxycarbonyl) and the OAll (allyl ester) protecting groups.[1][2] These challenges often manifest as:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases.[1][3]
-
Peak Broadening and Tailing: Increased hydrophobicity can lead to stronger interactions with the stationary phase, resulting in poor peak shape.[2]
-
Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, may have similar retention times to the target peptide, making separation difficult.[2][4]
-
On-column Aggregation: The tendency of hydrophobic peptides to aggregate can lead to broad, tailing peaks and reduced recovery.[2]
Q2: Is the OAll (allyl ester) protecting group stable during standard reversed-phase HPLC conditions?
A2: Yes, the allyl ester protecting group is generally stable under the acidic conditions typically used in reversed-phase HPLC, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[5] Allyl groups are typically removed using specific palladium catalysts, a process that is not a component of standard HPLC purification.[6] Therefore, premature cleavage of the OAll group during purification is not a common concern.
Q3: How does the this compound residue affect the retention time of my peptide in reversed-phase HPLC?
A3: The presence of the Fmoc and OAll groups significantly increases the overall hydrophobicity of the peptide. In reversed-phase HPLC, where separation is based on hydrophobicity, this will lead to a longer retention time compared to the unprotected peptide.[1][7] The exact impact on retention time will depend on the overall amino acid sequence of the peptide.
Q4: What type of HPLC column is best suited for purifying this compound peptides?
A4: For hydrophobic peptides, a C8 or C18 reversed-phase column is the standard choice.[8][9][10][11]
-
C18 columns have longer alkyl chains and are more hydrophobic, providing stronger retention. They are often a good starting point for peptides of small to moderate size.[10][11][12]
-
C8 columns have shorter alkyl chains and are less hydrophobic, which can be advantageous for very hydrophobic peptides that might be too strongly retained on a C18 column, potentially leading to broader peaks and the need for high concentrations of organic solvent for elution.[8][9][10][11][12]
The optimal choice depends on the specific peptide sequence and its overall hydrophobicity. It is often beneficial to screen both column types during method development.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC purification of this compound peptides.
Problem 1: Poor Sample Solubility
Symptoms:
-
The lyophilized peptide does not fully dissolve in the initial mobile phase (high aqueous content).
-
Precipitation is observed upon injection, leading to column clogging and pressure issues.
Troubleshooting Workflow:
Caption: Workflow for addressing poor peptide solubility.
Detailed Steps:
-
Initial Dissolution: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol.[1][2]
-
Dilution: Once dissolved, slowly add the initial HPLC mobile phase (e.g., 95% water/5% acetonitrile (B52724) with 0.1% TFA) to the peptide solution while vortexing.[1]
-
Observe for Precipitation: If the peptide begins to precipitate, you may need to prepare your sample in a solution with a higher initial percentage of organic solvent.
-
Solvent Strength Matching: As a best practice, the sample solvent should be as close as possible to the initial mobile phase composition to ensure good peak shape. If a stronger solvent is necessary for dissolution, inject the smallest possible volume to minimize peak distortion.[13]
Problem 2: Poor Peak Shape (Broadening and Tailing)
Symptoms:
-
The main peptide peak is broad and asymmetrical, with a "tail" extending from the back of the peak.
-
This can lead to poor resolution from nearby impurities and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting guide for poor peak shape.
Detailed Steps:
-
Gradient Optimization: A steep gradient can cause peaks to broaden. Try a shallower gradient around the expected elution point of your peptide.[2][14][15] For example, if your peptide elutes at 50% acetonitrile with a fast gradient, try a gradient of 40-60% acetonitrile over a longer period.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks for hydrophobic peptides.[2][7]
-
Optimize Flow Rate: While a lower flow rate can sometimes improve peak shape, it will also increase the run time. Experiment with different flow rates to find the best balance of resolution and efficiency.
-
Column Choice: If peak tailing is severe, it may be due to strong interactions with the stationary phase. Switching from a C18 to a less hydrophobic C8 column may improve peak shape.[8][9]
Problem 3: Co-elution of Impurities
Symptoms:
-
Analytical HPLC of collected fractions shows that the main peak is not pure.
-
A shoulder or unresolved peak is present next to the main peptide peak.
Troubleshooting Workflow:
Caption: Strategy for resolving co-eluting impurities.
Detailed Steps:
-
Decrease Gradient Slope: This is the most effective way to improve the resolution between closely eluting compounds.[14][15]
-
Change Mobile Phase Composition: Sometimes, changing the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent can alter the selectivity of the separation and resolve co-eluting peaks.
-
Try a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl phase) may offer different selectivity and improve the separation of your target peptide from stubborn impurities.[8]
-
Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, which can significantly impact their retention and potentially resolve co-eluting species.[7] Ensure the chosen pH is compatible with your column's stationary phase.
Experimental Protocols
General Protocol for Analytical RP-HPLC of this compound Peptides
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude lyophilized peptide.
-
Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., 100 µL of DMSO or acetonitrile).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 900 µL of 95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 or C8, 3.5-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical scouting gradient is 5% to 95% B over 30 minutes. This can be optimized to a shallower gradient around the elution point of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10-20 µL.
-
General Protocol for Preparative RP-HPLC Purification
-
Method Development: Optimize the separation on an analytical column first to determine the ideal gradient conditions.
-
Sample Loading: Dissolve the crude peptide in the initial mobile phase or a solvent with slightly higher organic content if necessary for solubility. Load a concentration that does not exceed the column's capacity (typically 1-10 mg per mL of column packing material, depending on the separation).
-
Preparative HPLC Conditions:
-
Column: C18 or C8, 5-10 µm particle size, 100-300 Å pore size, with a diameter appropriate for the amount of sample to be purified (e.g., 21.2 mm or 50 mm).
-
Mobile Phase: Same as the optimized analytical method.
-
Gradient: Use the optimized shallow gradient from the analytical method, adjusting the flow rate according to the column diameter.
-
Flow Rate: Scale the flow rate from the analytical method based on the cross-sectional area of the preparative column.
-
Detection: UV absorbance at 220 nm.
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a fluffy white powder.
Data Presentation
Table 1: General HPLC Column Selection Guide for Peptides
| Peptide Characteristic | Recommended Column Type | Rationale |
| Small, hydrophilic peptides | C18 | Good retention and resolution. |
| Peptides with this compound | C18 or C8 | Increased hydrophobicity requires a non-polar stationary phase. C8 may be better for very hydrophobic sequences to reduce retention. |
| Large proteins (>10 kDa) | C4 or C8 | Shorter alkyl chains prevent irreversible binding and improve recovery. |
| Highly hydrophobic peptides | C8 or Phenyl-Hexyl | Reduces excessive retention and improves peak shape.[8] |
Table 2: Common Mobile Phase Modifiers in Peptide HPLC
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, improves peak shape. [2] | Suppresses MS signal, non-volatile. |
| Formic Acid (FA) | 0.1% | MS-compatible. | Weaker ion-pairing agent, may result in broader peaks for some peptides.[2] |
| Acetic Acid | 1% | Volatile, can be used for some applications. | Weaker acid, less effective at masking silanol (B1196071) interactions. |
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific purification protocols may need to be optimized based on the unique properties of each peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The development of high-performance liquid chromatographic analysis of allyl and allyloxycarbonyl side-chain-protected phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. waters.com [waters.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 10. pharmatimesofficial.com [pharmatimesofficial.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Asu(OAll)
Welcome to the technical support center for the mass spectrometry analysis of peptides containing the non-canonical amino acid allyloxycarbonylsulfonamide-protected aspartic acid (Asu(OAll)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the LC-MS/MS analysis of peptides incorporating Asu(OAll).
Q1: My observed mass is higher than the expected mass for my Asu(OAll)-containing peptide. What are the possible causes?
A1: An observed mass greater than the theoretical mass often points to the presence of adducts, incomplete removal of protecting groups from synthesis, or unanticipated modifications.
-
Adduct Formation: In electrospray ionization (ESI), it is common for peptides to form adducts with cations present in the solvent or sample matrix.
-
Incomplete Deprotection: Residual protecting groups from solid-phase peptide synthesis (SPPS) can lead to a higher than expected mass.
-
Oxidation: The sulfur atom in the sulfonamide group or other sensitive residues like methionine can be oxidized (+16 Da per oxidation event).
Troubleshooting Steps:
-
Verify Adducts: Check for mass differences corresponding to common adducts. (See Table 1).
-
Review Synthesis/Purification: Ensure that the deprotection and cleavage steps during peptide synthesis were complete. Re-purification of the peptide may be necessary.
-
MS/MS Analysis: Fragment the precursor ion to pinpoint the location of the modification. A mass shift localized to the Asu(OAll) residue could indicate a modification on the side chain.
Q2: I am observing a significant neutral loss from my precursor ion during MS/MS analysis. What could this be?
A2: Peptides containing Asu(OAll) may exhibit characteristic neutral losses from the side chain during collision-induced dissociation (CID).
-
Loss of the Allyl Group: A common fragmentation pathway for allyl-containing compounds is the loss of the allyl group (C₃H₅), resulting in a neutral loss of 41 Da.
-
Loss of SO₂: Aromatic sulfonamides are known to undergo fragmentation with the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. This may also be a possible fragmentation pathway for the sulfonamide in Asu(OAll).
-
Loss of the Entire Protecting Group: The entire allyloxycarbonyl group (C₄H₅O₂) can be lost, resulting in a neutral loss of 85 Da.
Troubleshooting Steps:
-
Analyze MS/MS Spectra: Look for high-intensity product ions that correspond to the precursor ion mass minus these characteristic neutral losses.
-
Vary Collision Energy: Step the collision energy to observe the dependency of these neutral loss events. Some fragmentation pathways are more prominent at specific energy levels.
Q3: The sequence coverage for my Asu(OAll) peptide is low, or I am seeing unexpected fragment ions. How can I improve this?
A3: Low sequence coverage or unusual fragmentation can be due to the unique properties of the Asu(OAll) residue influencing peptide backbone fragmentation.
-
Charge State: The charge state of the precursor ion can significantly affect fragmentation patterns.
-
Side-Chain Fragmentation Dominance: If the side chain is particularly labile, fragmentation may be directed there, resulting in fewer backbone cleavages (b- and y-ions).
-
Aspartimide Formation: Although Asu is not Asp, the succinimidyl-like structure could potentially influence fragmentation, similar to how aspartimide formation affects Asp-containing peptides.
Troubleshooting Steps:
-
Optimize Precursor Ion Selection: If possible, select different charge states of your peptide for MS/MS analysis to see how it affects the fragmentation pattern.
-
Use Different Fragmentation Techniques: If available, techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can provide complementary fragmentation information to CID, often preserving labile side chains and promoting backbone cleavage.
-
Manual Spectra Interpretation: Carefully examine the MS/MS spectra for b- and y-ions, and consider the mass of the Asu(OAll) residue when calculating expected fragment masses.
Data Presentation
Table 1: Common Adducts in ESI-MS
| Adduct | Mass Shift (Da) | Common Source |
| Sodium ([M+Na]⁺) | +22.99 | Glassware, buffers |
| Potassium ([M+K]⁺) | +38.96 | Glassware, buffers |
| Ammonium ([M+NH₄]⁺) | +18.03 | Ammonium-containing buffers |
| Acetonitrile (B52724) ([M+ACN+H]⁺) | +42.03 | Mobile phase |
Table 2: Potential Neutral Losses and Modifications for Asu(OAll) Peptides
| Modification / Neutral Loss | Mass Shift (Da) | Notes |
| Loss of Allyl Group | -41.04 | From the OAll protecting group. |
| Loss of SO₂ | -63.96 | Potential fragmentation of the sulfonamide. |
| Loss of Allyloxycarbonyl | -85.03 | Loss of the C₄H₅O₂ moiety. |
| Oxidation | +15.99 | Can occur on the sulfur atom. |
| Incomplete Deprotection (e.g., residual Boc) | +100.05 | From peptide synthesis. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Asu(OAll)-Containing Peptides
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water. For hydrophobic peptides, the addition of acetonitrile (up to 50%) may be necessary.
-
Dilute the sample to a final concentration of 1-10 µM in the initial mobile phase conditions.
-
If the sample contains a high salt concentration, perform desalting using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 200-400 µL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Method: Data-dependent acquisition (DDA). Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Isolation Window: 1-2 m/z.
-
Collision Energy: Use a stepped or rolling collision energy to ensure good fragmentation across a range of precursor m/z values. A typical starting point would be a normalized collision energy of 25-35%.
-
Dynamic Exclusion: Exclude previously fragmented precursor ions for a set time (e.g., 30 seconds) to allow for the selection of lower abundance peptides.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Asu(OAll) peptides.
Technical Support Center: Fmoc-Asu(OAll)-OH Stability and Scavenger Impact
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of Fmoc-Asu(OAll)-OH, with a particular focus on the impact of scavengers on the stability of the allyl (OAll) protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the role of the OAll protecting group on this compound?
A1: The OAll (allyl) group is an orthogonal protecting group for the side-chain carboxyl group of L-α-aminosuberic acid (Asu). Its key advantage is its stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for cleavage of the peptide from many common resins (e.g., trifluoroacetic acid, TFA).[1] This orthogonality allows for selective deprotection of the Asu side chain on the solid support, enabling site-specific modifications such as cyclization or branching.
Q2: How is the OAll group removed from this compound?
A2: The OAll group is typically removed via a palladium(0)-catalyzed reaction in the presence of a scavenger. The most common catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The scavenger's role is to trap the allyl cation that is generated during the reaction, preventing side reactions.[1][2]
Q3: Why is a scavenger necessary during OAll deprotection?
A3: During the palladium-catalyzed deprotection, a reactive allyl cation is formed. Without a scavenger, this cation can re-alkylate the newly deprotected carboxyl group or other nucleophilic sites on the peptide, leading to undesired byproducts and incomplete deprotection.[3] Scavengers are nucleophiles that efficiently trap the allyl cation, ensuring a clean and complete deprotection reaction.
Q4: What are the most common scavengers used for OAll deprotection?
A4: Several scavengers are commonly employed for the removal of the OAll group. The choice of scavenger can significantly impact the reaction's efficiency and the purity of the final product. Commonly used scavengers include:
-
Phenylsilane (B129415) (PhSiH₃): A widely used scavenger that acts as a hydride donor.[3]
-
Dimethylamine-borane complex (Me₂NH·BH₃): A highly effective scavenger that has been shown to provide quantitative deprotection in some systems.[4]
-
Morpholine: A common nucleophilic scavenger.[3]
-
N-Methylaniline: Another nucleophilic scavenger used in palladium-catalyzed deprotections.
Troubleshooting Guides
Problem 1: Incomplete OAll Deprotection
Symptoms:
-
Mass spectrometry (MS) analysis of the cleaved peptide shows a peak corresponding to the OAll-protected peptide.
-
HPLC analysis of the crude peptide shows a significant peak with a retention time corresponding to the protected peptide.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inactive Palladium Catalyst | Use fresh, high-quality Pd(PPh₃)₄. The catalyst is sensitive to air and should be stored under an inert atmosphere. A color change from bright yellow to brown or green can indicate decomposition. |
| Inefficient Scavenging | The chosen scavenger may not be optimal for your peptide sequence. Consider switching to a more effective scavenger. For challenging deprotections, the dimethylamine-borane complex has been reported to be highly efficient.[4] Also, ensure you are using a sufficient excess of the scavenger (typically 20-40 equivalents). |
| Insufficient Reaction Time | Monitor the deprotection reaction over time by cleaving a small amount of resin and analyzing by HPLC-MS. Extend the reaction time if necessary. Repeating the deprotection step with fresh reagents can also ensure completeness. |
| Suboptimal Solvent | The reaction is typically performed in dichloromethane (B109758) (DCM) or a mixture of solvents like Chloroform/Acetic Acid/N-Methylmorpholine.[2] Ensure the solvent is dry and of high purity. |
Problem 2: Presence of Unexpected Side Products
Symptoms:
-
MS analysis reveals peaks with unexpected mass additions.
-
HPLC analysis shows multiple unknown impurity peaks.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Allyl Re-attachment | This indicates inefficient scavenging of the allyl cation. Increase the concentration of the scavenger or switch to a more reactive one like the dimethylamine-borane complex.[4] |
| Scavenger-Related Side Reactions | Some scavengers may have side reactions with certain amino acid residues. For instance, while not extensively documented for OAll deprotection, borane (B79455) complexes are known reducing agents and could potentially affect other functional groups under certain conditions.[5] If you suspect scavenger-related side products, try a different class of scavenger (e.g., switch from a silane (B1218182) to an amine-based scavenger). |
| Palladium-Mediated Side Reactions | In rare cases, the palladium catalyst can mediate other reactions on the peptide. After deprotection, it is crucial to thoroughly wash the resin with a chelating agent like sodium diethyldithiocarbamate (B1195824) to remove all traces of palladium.[2] |
Quantitative Data on Scavenger Performance
While direct quantitative comparisons for this compound are limited in the literature, the following table summarizes the general characteristics and reported effectiveness of common scavengers for allyl and alloc deprotection. The efficiency can be sequence-dependent, and optimization for a specific peptide is often necessary.
| Scavenger | Typical Equivalents | Reported Performance & Characteristics | Potential Issues |
| Phenylsilane (PhSiH₃) | 20-40 | Widely used and generally effective.[3] | Can sometimes be less effective than other scavengers, leading to incomplete deprotection.[4] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 | Reported to be highly effective, leading to quantitative removal of the Alloc group from secondary amines without back-alkylation.[4] | Borane complexes are reducing agents; potential for side reactions with sensitive functional groups should be considered.[5] |
| Morpholine | 20-50 | A commonly used nucleophilic scavenger. | May be less effective than the dimethylamine-borane complex for complete deprotection in some cases.[4] |
| N-Methylaniline | 20-30 | Used as a scavenger in palladium-catalyzed deprotections. | Less commonly reported in recent literature compared to other options. |
Experimental Protocols
Protocol 1: On-Resin OAll Deprotection of this compound using Pd(PPh₃)₄ and Phenylsilane
Materials:
-
Peptide-resin containing this compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Sodium diethyldithiocarbamate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel under an inert atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in DCM.
-
Add phenylsilane (25 equivalents relative to resin loading) to the palladium solution.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 30 minutes. The reaction is often repeated once more with fresh reagents to ensure complete deprotection.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 x 15 min).
-
Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Visualizations
References
Validation & Comparative
A Comparative Guide to Fmoc-Asu(OAll)-OH and Fmoc-Asu(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the incorporation of L-α-aminosuberic acid (Asu), a non-proteinogenic amino acid often utilized to introduce conformational constraints or as a linker, the choice between different side-chain protecting groups can significantly impact the synthetic strategy. This guide provides an objective comparison of two commonly used derivatives, Fmoc-Asu(OAll)-OH and Fmoc-Asu(OtBu)-OH, offering insights into their respective performance, deprotection protocols, and potential side reactions.
The core distinction between these two building blocks lies in the nature of their side-chain protection: the allyl (All) group in this compound and the tert-butyl (tBu) group in Fmoc-Asu(OtBu)-OH. This difference dictates the orthogonality of the deprotection strategy relative to the base-labile Nα-Fmoc group, thereby influencing the overall synthetic workflow.
Performance at a Glance: A Comparative Overview
The selection between the OAll and OtBu protecting groups for the Asu side chain is primarily driven by the desired orthogonal deprotection strategy. While direct comparative studies on the synthesis of identical peptides using this compound and Fmoc-Asu(OtBu)-OH are not extensively documented in publicly available literature, a comparison can be drawn based on the well-established chemistries of the Alloc and tBu protecting groups.
| Parameter | This compound | Fmoc-Asu(OtBu)-OH | Key Considerations |
| Deprotection Chemistry | Palladium(0)-catalyzed cleavage | Strong acid cleavage (e.g., TFA) | OAll offers orthogonality to both acid- and base-labile groups. OtBu is compatible with the standard final cleavage in Fmoc-SPPS. |
| Orthogonality | High: Orthogonal to both acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) groups. | Moderate: Not orthogonal to other acid-labile side-chain protecting groups. | This compound is ideal for on-resin modifications of the Asu side chain. |
| Typical Crude Purity | Generally high, but can be affected by incomplete deprotection or palladium contamination. | Generally high, but susceptible to side reactions from t-butyl cations.[1] | Purity is highly sequence-dependent and influenced by the efficiency of the deprotection and cleavage steps. |
| Potential Side Reactions | Incomplete deprotection, potential for palladium contamination, possible side reactions with scavengers. | Alkylation of sensitive residues (e.g., Trp, Met, Cys) by t-butyl cations during cleavage.[2][3] | Careful selection of scavengers is crucial for the OtBu strategy. Thorough washing is required to remove palladium residues in the OAll strategy. |
| Cost-Effectiveness | Generally higher due to the cost of the palladium catalyst and specialized reagents. | Generally more cost-effective for standard peptide synthesis. | The overall cost should factor in purification expenses, which can be higher if side reactions are prevalent. |
Experimental Protocols
Detailed methodologies for the deprotection of the OAll and OtBu groups from the Asu side chain are presented below. These protocols are representative of standard procedures in Fmoc-SPPS.
On-Resin Deprotection of the Allyl (OAll) Group from Asu(OAll)
This protocol is designed for the selective removal of the allyl protecting group from the Asu side chain while the peptide remains attached to the solid support. This allows for subsequent on-resin modification, such as cyclization or branching.
Materials:
-
Peptidyl-resin containing Asu(OAll)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Sodium diethyldithiocarbamate (B1195824) solution (0.5% in DMF) for palladium scavenging (optional)
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Prepare the deprotection cocktail immediately before use: Dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) in DCM. To this solution, add PhSiH₃ (10-20 equivalents).
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the mixture at room temperature for 30-60 minutes. The reaction vessel should be protected from light.
-
To ensure complete deprotection, drain the solution and repeat the treatment with a fresh deprotection cocktail for another 30-60 minutes.
-
Wash the resin extensively with DCM (3 x), DMF (3 x), and DCM (3 x) to remove the reagents and by-products.
-
(Optional) To remove residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 15 minutes), followed by thorough washing with DMF and DCM.
Cleavage and Deprotection of Asu(OtBu) Containing Peptides
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tBu protecting group from the Asu side chain, along with other acid-labile protecting groups.
Materials:
-
Peptidyl-resin containing Asu(OtBu)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), thioanisole). The choice of scavengers depends on the peptide sequence.[2]
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Prepare the cleavage cocktail immediately before use. A common cocktail for peptides without sensitive residues is Reagent B : TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K is often used: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Mandatory Visualizations
Caption: Comparative workflows for this compound and Fmoc-Asu(OtBu)-OH.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
References
A Comparative Guide to Fmoc-Asu(OAll)-OH and Other Orthogonally Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly for complex structures like cyclic and branched peptides, the strategic use of orthogonally protected amino acids is paramount. These specialized building blocks allow for selective deprotection of specific side chains on a solid support, enabling site-specific modifications without disturbing the main peptide backbone or other protecting groups. This guide provides an in-depth comparison of Fmoc-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(OAll)-OH) with other commonly employed orthogonally protected amino acids, supported by experimental data and detailed protocols.
Introduction to Orthogonal Protection
Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry.[1] In this approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl (tBu). An orthogonal protecting group is one that can be removed under conditions that do not affect either the Fmoc or the tBu groups.[2][3] This "third dimension" of protection is crucial for synthesizing peptides with modified side chains, cyclic structures, or branches.[4]
This compound is a derivative of aminosuberic acid, a C8 α,ω-dicarboxylic amino acid, where the δ-carboxylic acid is protected by an allyl (All) ester. The allyl group is a well-established orthogonal protecting group, removable under mild conditions using a palladium(0) catalyst. This makes this compound a valuable tool for introducing long-chain spacers or for creating lactam bridges in peptides.[4][5]
Performance Comparison of Orthogonal Protecting Groups
The choice of an orthogonal protecting group depends on several factors, including the desired modification, the overall synthetic strategy, and potential side reactions. Here, we compare the performance of the Alloc (allyloxycarbonyl) group (present in this compound) with other popular orthogonal protecting groups: Mtt (4-methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).
| Protecting Group | Structure | Deprotection Conditions | Cleavage Time | Advantages | Disadvantages & Potential Side Reactions |
| Alloc (All) | -CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃) in DCM.[6] | 2-4 hours | Stable to both acidic and basic conditions used in standard SPPS.[7] | Requires a metal catalyst which must be thoroughly removed. Can be incompatible with sulfur-containing residues which can poison the catalyst.[7][8] |
| Mtt | Mild acid (e.g., 1-3% TFA in DCM).[9] | Multiple short treatments (e.g., 20 x 2 min) | Highly acid-labile, allowing for selective removal in the presence of more robust acid-labile groups like tBu.[10] | Released Mtt cation can cause side reactions if not properly scavenged.[9] Potential for premature removal with prolonged exposure to mild acid. | |
| Dde/ivDde | 2% Hydrazine (B178648) in DMF. | Multiple short treatments (e.g., 3 x 3 min) | Truly orthogonal to both Fmoc/tBu and Boc/Bzl strategies. | Dde migration to unprotected amines has been reported.[9] Hydrazine can also cleave the Fmoc group, requiring careful N-terminal protection. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. Below are protocols for the selective on-resin deprotection of Alloc, Mtt, and Dde/ivDde groups.
Protocol 1: On-Resin Deprotection of the Alloc Group
This protocol describes the removal of the allyl protecting group from the side chain of an amino acid residue on a resin-bound peptide.
Materials:
-
Peptide-resin containing an Alloc-protected residue
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Sodium N,N-diethyldithiocarbamate
-
SPPS reaction vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.1 equivalents relative to the Alloc group) and PhSiH₃ (10 equivalents) in DCM.
-
Drain the DCM from the resin and add the deprotection solution.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by taking a small resin sample, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, drain the solution and wash the resin extensively with DCM.
-
To remove residual palladium, wash the resin with a 0.02 M solution of sodium N,N-diethyldithiocarbamate trihydrate in DMF, followed by thorough washes with DMF and DCM.[6]
Protocol 2: On-Resin Deprotection of the Mtt Group
This protocol outlines the removal of the Mtt protecting group from a lysine (B10760008) or ornithine side chain.
Materials:
-
Peptide-resin containing a Lys(Mtt) or Orn(Mtt) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) or Methanol (as scavengers)
-
SPPS reaction vessel
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection solution of 1% TFA in DCM containing 1-5% TIS or MeOH.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate for 2 minutes. The solution will typically turn yellow due to the released Mtt cation.
-
Drain the solution and repeat steps 3-4 approximately 20 times, or until the yellow color is no longer observed.
-
Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally with DMF and DCM.[9]
Protocol 3: On-Resin Deprotection of the Dde/ivDde Group
This protocol details the removal of the Dde or ivDde protecting group from a primary amine side chain.
Materials:
-
Peptide-resin containing a Lys(Dde/ivDde) residue
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Ensure the N-terminal Fmoc group is protected or the N-terminus is acetylated to prevent its removal by hydrazine.
-
Swell the peptide-resin in DMF.
-
Prepare a 2% solution of hydrazine monohydrate in DMF.
-
Drain the DMF and add the hydrazine solution to the resin.
-
Agitate for 3-5 minutes.
-
Drain the solution and repeat steps 4-5 two more times.
-
Wash the resin extensively with DMF to remove all traces of hydrazine.[10]
Application in Lactam-Bridged Peptide Synthesis
A significant application of this compound and other orthogonally protected amino acids is in the synthesis of cyclic peptides, particularly those with lactam bridges.[4] These bridges are formed by creating an amide bond between the side chains of two amino acid residues, which can enhance the peptide's conformational stability, receptor affinity, and proteolytic resistance.[11]
The general workflow for on-resin synthesis of a lactam-bridged peptide using, for example, this compound and an Fmoc-protected diaminopropionic acid (Dpr) with a Dde-protected side chain, is as follows:
-
Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc-SPPS.
-
Selective Deprotection: The Alloc group of the Asu residue and the Dde group of the Dpr residue are selectively removed using their respective orthogonal deprotection protocols.
-
On-Resin Cyclization: The newly exposed carboxylic acid and amine side chains are coupled on-resin using a standard peptide coupling reagent (e.g., HCTU, DIC/Oxyma).[12]
-
Final Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed simultaneously.
Mandatory Visualizations
Caption: Principle of Orthogonal Protection in SPPS.
Caption: Workflow for On-Resin Lactam Bridge Formation.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, offering a reliable method for introducing a C8 spacer and a handle for lactam bridge formation. The Alloc protecting group provides excellent orthogonality to the standard Fmoc/tBu strategy. However, the choice of the optimal orthogonally protected amino acid is highly dependent on the specific synthetic target. For syntheses that are sensitive to trace metal contamination or contain sulfur, alternatives like Mtt or Dde/ivDde protected residues may be more suitable. A thorough understanding of the properties and deprotection conditions of each protecting group, as outlined in this guide, is essential for the successful design and execution of advanced peptide synthesis projects.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Validating Fmoc-Asu(OAll)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the unambiguous confirmation of unnatural amino acid incorporation is a critical determinant of success. This guide provides an objective comparison of key analytical methods for validating the incorporation of Fmoc-L-Aminosuberic acid(δ-allyl ester)-OH (Fmoc-Asu(OAll)-OH), a versatile building block for introducing a selectively deprotectable linker arm. The performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA) are compared, with supporting experimental protocols and data presented to aid in the selection of the most appropriate validation strategy.
The unique structure of this compound, featuring a long aliphatic side chain and an allyl ester protecting group, presents specific analytical considerations. The successful validation of its incorporation requires not only confirmation of the peptide's identity but also assurance of the integrity of the labile allyl group throughout the synthesis and analysis.
Comparison of Analytical Methods
The choice of an analytical technique for validating this compound incorporation hinges on the specific information required, such as purity, molecular weight confirmation, structural elucidation, or quantitative analysis. The following table summarizes the key performance characteristics of the primary analytical methods.
| Analytical Method | Principle of Separation/Detection | Information Provided | Key Advantages | Key Limitations |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. | Retention time, peak area (for purity assessment), and separation of the target peptide from deletion sequences or other impurities. | High resolution and reproducibility, excellent for purity determination and quantification. | Co-elution of impurities with similar hydrophobicity can occur; does not provide direct molecular weight or structural information. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z). | Precise molecular weight of the peptide, confirmation of elemental composition, and sequence information through fragmentation (MS/MS). | High sensitivity and specificity for unambiguous mass confirmation.[1] | Can be destructive; ion suppression effects can complicate quantification; labile protecting groups may cleave in the ion source.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms. | Detailed structural information, including the presence and integrity of the Fmoc and allyl groups, and confirmation of the peptide backbone structure. | Non-destructive and provides definitive structural elucidation. | Lower sensitivity compared to MS, requiring larger sample amounts; complex spectra for larger peptides can be difficult to interpret. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | The relative ratio of amino acids in the peptide, confirming the presence of the Asu residue. | Highly accurate for quantification of peptide content and composition.[3] | Destructive method; does not provide information on the sequence or the integrity of the side-chain protecting group; Asu may require specific hydrolysis conditions for accurate quantification. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the peptide containing this compound and to separate it from synthetic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (if aromatic residues are present).
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: The incorporation of the hydrophobic this compound residue will typically result in a significant increase in retention time compared to the unmodified peptide. Purity is calculated by integrating the peak area of the target peptide and expressing it as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the peptide containing this compound.
-
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
LC Conditions: As described for RP-HPLC, but with a flow rate compatible with the MS interface (a flow splitter may be necessary).
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Mass Range: A range appropriate to detect the expected m/z of the peptide (e.g., 400-2000 m/z).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation).
-
-
Sample Preparation: Dissolve the peptide in a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid to a concentration of 0.1 mg/mL.
-
Data Analysis: The acquired mass spectrum should show a peak or a distribution of multiply charged ions corresponding to the theoretical molecular weight of the peptide with the incorporated this compound. For sequence confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and analyze the resulting fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural confirmation of this compound incorporation and the integrity of the protecting groups.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN, or a mixture with D2O).
-
Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. For more detailed analysis, two-dimensional (2D) spectra such as COSY, TOCSY, and HSQC can be acquired.
-
Data Analysis: The ¹H NMR spectrum should display characteristic signals for the Fmoc group (aromatic protons typically between 7.3 and 7.8 ppm) and the allyl group (protons in the vinyl region around 5-6 ppm and the methylene (B1212753) protons adjacent to the oxygen around 4.5 ppm).[4][5] The signals from the Asu side chain protons will be in the aliphatic region.
Amino Acid Analysis (AAA)
Objective: To quantify the amount of the Asu residue relative to other amino acids in the peptide.
-
Instrumentation: An amino acid analyzer or an HPLC system configured for amino acid analysis.
-
Procedure:
-
Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[6] Note that specific conditions may be required to ensure the stability of the Asu residue during hydrolysis.
-
Derivatization: The resulting amino acids are derivatized with a reagent such as ninhydrin, o-phthalaldehyde (B127526) (OPA), or phenylisothiocyanate (PITC) to make them detectable.
-
Chromatographic Separation: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.
-
Detection and Quantification: The separated amino acids are detected by UV-Vis or fluorescence spectroscopy. The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
-
Data Analysis: The molar ratio of the Asu residue to other stable amino acids in the peptide sequence is calculated. This ratio should be consistent with the expected composition of the target peptide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and validation of this compound incorporation.
Caption: Logical relationship between analytical questions and the choice of validation method.
References
- 1. realpeptides.co [realpeptides.co]
- 2. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
NMR Characterization of Fmoc-Asu(OAll)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing non-standard amino acids, a thorough understanding of their analytical characterization is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of N-α-(9-fluorenylmethoxycarbonyl)-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(OAll)-OH). Due to the limited availability of specific public data for this compound, this guide leverages data from structurally similar protected amino acids, namely Fmoc-Asp(OAll)-OH and Fmoc-Glu(OAll)-OH, to provide a predictive and comparative framework.
Comparative NMR Data Analysis
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm. The allyl group will exhibit signals for the vinyl protons in the range of 5.2 to 6.0 ppm and the methylene (B1212753) protons adjacent to the oxygen at approximately 4.5 ppm. The α-proton of the aminosuberic acid backbone would likely appear around 4.2-4.4 ppm.
The ¹³C NMR spectrum will display signals for the carbonyl carbons of the Fmoc, carboxylic acid, and ester groups between 170 and 176 ppm. The aromatic carbons of the Fmoc group will resonate in the 120-145 ppm region. The characteristic signals for the allyl group will include the olefinic carbons at approximately 118 and 132 ppm and the methylene carbon at around 65 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Functional Group | This compound (Predicted) | Fmoc-Asp(OAll)-OH (Reference) | Fmoc-Glu(OAll)-OH (Reference) |
| Fmoc Aromatic-H | 7.20 - 7.80 | 7.25 - 7.78 | 7.26 - 7.77 |
| Allyl -CH= | 5.85 - 6.00 | 5.80 - 5.95 | 5.82 - 5.98 |
| Allyl =CH₂ | 5.20 - 5.40 | 5.21 - 5.35 | 5.23 - 5.38 |
| Allyl -OCH₂- | 4.50 - 4.65 | 4.55 - 4.62 | 4.57 - 4.64 |
| Fmoc -CH-CH₂- | 4.15 - 4.50 | 4.20 - 4.45 | 4.22 - 4.48 |
| Asu/Asp/Glu α-CH | 4.20 - 4.40 | 4.50 - 4.70 | 4.30 - 4.50 |
| Asu/Asp/Glu β-CH₂ | 2.70 - 2.90 | 2.80 - 3.10 | 1.90 - 2.20 |
| Asu γ, δ, ε-CH₂ | 1.30 - 1.90 | - | 2.20 - 2.50 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Functional Group | This compound (Predicted) | Fmoc-Asp(OAll)-OH (Reference) | Fmoc-Glu(OAll)-OH (Reference) |
| Carbonyls (Fmoc, COOH, Ester) | 170 - 176 | 171 - 175 | 172 - 176 |
| Fmoc Aromatic-C | 120 - 144 | 120 - 144 | 120 - 144 |
| Allyl -CH= | ~132 | ~132 | ~132 |
| Allyl =CH₂ | ~118 | ~118 | ~118 |
| Fmoc -CH- | ~67 | ~67 | ~67 |
| Allyl -OCH₂- | ~65 | ~65 | ~65 |
| Fmoc -CH₂- | ~47 | ~47 | ~47 |
| Asu/Asp/Glu α-C | ~53 | ~50 | ~54 |
| Asu/Asp/Glu β-C | ~37 | ~36 | ~30 |
| Asu γ, δ, ε-C | 25 - 32 | - | ~27 |
Experimental Protocols
A standard protocol for the NMR characterization of Fmoc-protected amino acids is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition: [1]
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).[1]
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).[1]
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) to aid in structural assignment.
Workflow for NMR Characterization
The general workflow for the NMR characterization of a novel Fmoc-protected amino acid like this compound is depicted in the following diagram.
Caption: Workflow for NMR characterization of this compound.
This guide provides a foundational understanding for the NMR characterization of this compound. Researchers can utilize the provided comparative data and experimental protocols as a starting point for their own analyses, adapting the procedures as necessary for their specific instrumentation and experimental conditions.
References
Purity Analysis of Fmoc-Asu(OAll)-OH by HPLC: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in peptide synthesis. This guide provides a comparative analysis of the purity of Nα-Fmoc-L-α-aminosuberic acid γ-allyl ester (Fmoc-Asu(OAll)-OH) as determined by High-Performance Liquid Chromatography (HPLC). It also compares HPLC with other analytical techniques and offers a detailed experimental protocol for purity assessment.
Comparative Purity Data
The purity of commercially available Fmoc-protected amino acids is typically high, with HPLC being a standard method for quality control.[1] this compound, a key building block in peptide synthesis, is no exception.[2][3] The table below compares the typical purity of this compound with other commonly used Fmoc-amino acid derivatives.
| Fmoc-Amino Acid Derivative | Typical Purity by HPLC (%) | Reference |
| This compound | ≥98.0 | [4] |
| Fmoc-Asp(OtBu)-OH | ≥98.0 | [5] |
| Fmoc-Asp(OAll)-OH | ≥98.0 | [6] |
| Fmoc-Glu(OAll)-OH | ≥96.0 | |
| Fmoc-Asn(Trt)-OH | ≥99.0 (after purification) | [7] |
| General Fmoc-α-amino acids | >99.0 (enantiomeric purity) | [8] |
Note: The listed purities are typical values from commercial suppliers and may vary between batches and manufacturers.
HPLC Experimental Protocol for Purity Analysis of this compound
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.
1. Materials and Reagents
-
This compound sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727) (for sample preparation), HPLC grade
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV-Vis detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 100 30 100 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol or a mixture of acetonitrile and water.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
5. Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the analysis according to the specified gradient program.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Purity Analysis Methods
While HPLC is the gold standard for purity assessment of Fmoc-amino acids, other methods can provide complementary information.[1][9]
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity and interaction with a stationary phase. | High resolution and sensitivity, quantitative, well-established for amino acid derivatives.[10] | Requires specialized equipment, can be time-consuming. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides molecular weight confirmation, highly sensitive. | May not separate isomers, quantification can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative.[9] | Lower sensitivity than HPLC and MS, requires larger sample amounts. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Simple, rapid, and inexpensive for qualitative analysis. | Lower resolution and sensitivity than HPLC, not easily quantifiable.[1] |
Potential Impurities in Fmoc-Amino Acids
It is crucial to be aware of potential impurities that can arise during the synthesis and storage of Fmoc-amino acids. One notable example is the contamination with β-Alanine derivatives, which has been identified as a potential issue in various Fmoc-amino acid raw materials.[11] Such impurities can lead to the formation of deletion or insertion sequences in the final peptide product. The use of a high-resolution analytical method like HPLC is essential for the detection and quantification of these and other potential impurities.
References
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. ajpamc.com [ajpamc.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
Navigating the Coupling Challenge: A Comparative Guide to Reagents for Fmoc-Asu(OAll)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of modified amino acids like Fmoc-Asu(OAll)-OH presents unique challenges. The bulky allyloxycarbonyl (OAll) protecting group on the side chain of aminosuberic acid (Asu) introduces significant steric hindrance, demanding careful selection of coupling reagents to ensure high efficiency, minimize side reactions, and preserve stereochemical integrity. This guide provides an objective comparison of commonly used coupling reagents, supported by data from studies on other sterically hindered amino acids, to inform the optimal strategy for incorporating this compound into peptide sequences.
The choice of coupling reagent is a critical determinant of success in SPPS, directly impacting reaction kinetics, yield, and the purity of the final peptide. For sterically demanding residues such as this compound, standard coupling protocols may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. Therefore, a thorough understanding of the performance of different classes of coupling reagents—aminium/uronium salts, phosphonium (B103445) salts, and carbodiimides—is essential.
Performance Comparison of Coupling Reagents
| Coupling Reagent Class | Coupling Reagent | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Aminium/Uronium Salts | HATU | Very High | Highly effective for sterically hindered amino acids; rapid reaction kinetics.[1] | Higher cost; can cause guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | High | Widely used and effective; more cost-effective than HATU.[2] | Generally less reactive than HATU for sterically hindered couplings.[1] | |
| Phosphonium Salts | PyBOP | High | Excellent for hindered couplings; avoids the formation of carcinogenic HMPA byproduct.[3] | Can be less efficient than HATU for the most challenging couplings. |
| Carbodiimides | DIC/Oxyma | Moderate | Cost-effective; safer than DIC/HOBt; generally good performance.[4] | Less reactive than aminium/phosphonium reagents, may require longer reaction times or double coupling for sterically hindered residues.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using different classes of coupling reagents. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
General Fmoc Deprotection
-
Treat the resin-bound peptide with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 5-10 minutes at room temperature.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.
-
Resin Preparation: Following Fmoc deprotection, wash the resin-bound peptide with DMF (3 x 1 min).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[6]
Protocol 2: Coupling with HBTU
A widely used and effective alternative to HATU.
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Let the reaction proceed for 1.5-3 hours at room temperature.
-
Washing: Follow step 5 of the HATU protocol.
-
Monitoring: Perform a Kaiser test. If positive, a second coupling is recommended.[5]
Protocol 3: Coupling with PyBOP
A reliable phosphonium-based coupling reagent.
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.
-
Washing: Follow step 5 of the HATU protocol.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[6]
Protocol 4: Coupling with DIC/Oxyma
A cost-effective carbodiimide-based method.
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the this compound/Oxyma solution to the deprotected resin. Add DIC (3 equivalents) to the reaction vessel.
-
Reaction Time: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Follow step 5 of the HATU protocol.
-
Monitoring: Perform a Kaiser test. A second coupling may be necessary.[5][7]
Key Considerations for Coupling this compound
-
Steric Hindrance: The bulky OAll group on the asu side chain is the primary challenge. Reagents proven to be effective for other sterically hindered amino acids, such as HATU and PyBOP, are recommended.[1]
-
Racemization: While the urethane-based Fmoc protecting group helps to suppress racemization, the choice of coupling reagent and additives can further minimize this side reaction. For aspartic acid derivatives, the risk of aspartimide formation, which can lead to racemization, should be considered.[6][8] The use of additives like OxymaPure with DIC can help to reduce racemization.
-
Double Coupling: For particularly difficult sequences or if a Kaiser test indicates incomplete coupling, performing a second coupling with a fresh solution of activated this compound is a prudent strategy to maximize the yield of the desired peptide.
-
Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test to ensure the complete consumption of the free amine on the growing peptide chain.[6]
Visualizing the Workflow
To provide a clear overview of the key steps in the solid-phase synthesis incorporating this compound, the following diagrams illustrate the general workflow and the logical relationship of the coupling process.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation and coupling steps in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Stability Showdown: Allyl vs. Tert-Butyl Side-Chain Protection in Complex Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Among the plethora of options, allyl and tert-butyl groups are workhorses for the protection of hydroxyl, amino, and carboxyl functionalities. Their widespread use stems from a combination of straightforward introduction and, critically, distinct deprotection conditions that allow for strategic, orthogonal removal. This guide provides an objective comparison of the stability and lability of allyl and tert-butyl protecting groups, supported by experimental data and detailed protocols to inform the rational design of synthetic routes.
At a Glance: Key Differences in Stability and Deprotection
The fundamental difference between allyl and tert-butyl protecting groups lies in their cleavage mechanisms, which dictates their stability profile. Tert-butyl groups are highly sensitive to acidic conditions, readily cleaving to form the stable tert-butyl cation. Conversely, allyl groups are generally stable to a wide range of acidic and basic conditions but are selectively removed via transition metal catalysis, most commonly with palladium.[1][2] This orthogonality is a cornerstone of their utility in complex molecule synthesis.[3][4]
Quantitative Stability Comparison
While direct head-to-head quantitative kinetic data across a universal set of conditions is sparse in the literature, a clear qualitative and semi-quantitative picture of their stability can be constructed from numerous studies. The following tables summarize the stability of allyl and tert-butyl ethers and esters under various conditions.
Table 1: Stability of Allyl vs. Tert-Butyl Ethers
| Condition | Allyl Ether | Tert-Butyl Ether |
| Strongly Acidic | Generally Stable | Labile (e.g., TFA, HCl)[5] |
| Weakly Acidic | Stable | Stable to Very Labile (substrate dependent) |
| Strongly Basic | Stable | Stable |
| Weakly Basic | Stable | Stable |
| Palladium Catalysis | Labile (e.g., Pd(PPh₃)₄)[1] | Stable |
| Oxidative | Labile to some oxidants (e.g., O₃) | Stable |
| Reductive (Hydrogenolysis) | Generally Stable | Stable |
Table 2: Stability of Allyl vs. Tert-Butyl Esters
| Condition | Allyl Ester | Tert-Butyl Ester |
| Strongly Acidic | Generally Stable | Labile (e.g., TFA, HCl)[6] |
| Weakly Acidic | Stable | Labile |
| Strongly Basic (Saponification) | Labile | Highly Stable [6] |
| Weakly Basic | Stable | Stable |
| Palladium Catalysis | Labile (e.g., Pd(PPh₃)₄)[7] | Stable |
| Nucleophiles | Susceptible to nucleophilic attack | Sterically hindered and resistant |
Experimental Protocols
The following are representative experimental protocols for the deprotection of allyl and tert-butyl groups from a hydroxyl functionality.
Palladium-Catalyzed Deprotection of an Allyl Ether
This procedure is a mild and efficient method for the cleavage of allyl ethers.[1]
Reagents and Materials:
-
Allyl-protected alcohol (1.0 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Scavenger (e.g., 1,3-dimethylbarbituric acid, morpholine, or phenylsilane) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the allyl-protected alcohol in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography to yield the deprotected alcohol.
Acid-Catalyzed Deprotection of a Tert-Butyl Ether
This protocol describes the common procedure for cleaving a tert-butyl ether using trifluoroacetic acid (TFA).[5]
Reagents and Materials:
-
Tert-butyl-protected alcohol (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (5 mL)
-
Water (optional, for quenching)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the tert-butyl-protected alcohol in DCM.
-
Add an excess of TFA to the solution (typically a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction at room temperature. The reaction is usually complete within 1-2 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by adding it to a stirred, cooled solution of saturated sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Orthogonal Deprotection in Practice: A Synthetic Workflow
The true power of the allyl and tert-butyl protecting group combination is realized in synthetic strategies that require sequential, selective deprotection. A common application is in the synthesis of modified peptides, where side-chain functionalities and the C-terminus can be orthogonally protected.
In the workflow depicted above, a dipeptide is protected with a tert-butyl ether on the serine side chain and an allyl ester at the C-terminus. The allyl ester is first removed under palladium catalysis to free the C-terminus for a modification, such as coupling to another molecule. Importantly, the tert-butyl group remains intact under these conditions. Following the modification, the tert-butyl group is cleaved with TFA to yield the final deprotected and modified dipeptide.
Logical Relationship of Stability and Deprotection
The choice between allyl and tert-butyl protection is a decision based on the planned synthetic route and the chemical environment the molecule will be exposed to.
Conclusion
Both allyl and tert-butyl protecting groups offer robust protection for various functional groups. The choice between them is dictated by the planned synthetic sequence.
-
Allyl groups are the protection of choice when subsequent reaction steps involve acidic conditions. Their removal is mild and highly selective, though it requires the use of a transition metal catalyst.
-
Tert-butyl groups are ideal when the synthetic route involves reactions that are incompatible with palladium, such as certain hydrogenations or when basic conditions are prevalent. Their deprotection is straightforward but requires strongly acidic conditions, which may not be suitable for acid-labile substrates.
The orthogonality of these two protecting groups provides a powerful tool for the synthesis of complex molecules, enabling chemists to strategically unmask reactive sites for further elaboration. A thorough understanding of their respective stabilities is therefore essential for efficient and successful synthetic planning.
References
A Comparative Guide to Fmoc-Asu(OAll)-OH in Peptide Synthesis for Lactam Bridge Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic peptides, particularly those containing lactam bridges, is a critical strategy in drug discovery to enhance conformational stability, receptor affinity, and proteolytic resistance. The choice of building blocks and orthogonal protection strategies is paramount for a successful synthesis. This guide provides a comprehensive comparison of using Fmoc-L-α-aminosuberic acid δ-allyl ester (Fmoc-Asu(OAll)-OH) for the formation of lactam-bridged peptides with alternative methods.
Introduction to Orthogonal Protection in Lactam Bridge Synthesis
The formation of a lactam bridge in a peptide requires the selective deprotection of a side-chain carboxyl group and a side-chain amino group, followed by intramolecular amide bond formation. This is typically achieved using an orthogonal protection strategy, where protecting groups are removed under specific conditions without affecting other protecting groups on the peptide or the solid-phase resin linkage. The Fmoc/tBu solid-phase peptide synthesis (SPPS) is the most common approach, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), and the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are removed by strong acid (e.g., TFA) during the final cleavage step.
For lactam bridge formation, a third dimension of orthogonality is required. Allyl-based protecting groups, such as allyl ester (OAll) for carboxylic acids and allyloxycarbonyl (Alloc) for amines, are ideal candidates as they can be selectively removed by a palladium(0) catalyst.
This compound: A Streamlined Approach to Lactam Bridges
This compound is a specialized amino acid derivative designed to simplify the synthesis of lactam-bridged peptides. L-α-Aminosuberic acid is an eight-carbon dicarboxylic amino acid. In this compound, the α-amino group is protected by Fmoc, the α-carboxyl group is free for peptide bond formation, and the δ-carboxyl group on the side chain is protected as an allyl ester.
The key advantage of using this compound is that it incorporates both the acidic and a latent nucleophilic component (after conversion of the δ-carboxyl group to an activated ester for coupling with a deprotected amino group) within a single amino acid residue. This can be strategically advantageous for creating medium to large ring-sized lactams.
Comparison with Alternative Strategies
The most common alternative for forming a lactam bridge involves the use of two separate amino acids: one with a protected side-chain carboxyl group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) and another with a protected side-chain amino group (e.g., Fmoc-Lys(Alloc)-OH or Fmoc-Dap(Alloc)-OH).
| Feature | This compound | Fmoc-Asp(OAll)-OH / Fmoc-Glu(OAll)-OH + Fmoc-Lys(Alloc)-OH / Fmoc-Dap(Alloc)-OH |
| Strategy | Single building block for the acidic component of the lactam bridge. | Requires incorporation of two separate amino acid building blocks. |
| Ring Size Flexibility | The suberic acid side chain provides a fixed linker length. | Ring size can be varied by changing the distance between the two amino acids in the peptide sequence. |
| Potential Side Reactions | Reduced risk of aspartimide formation compared to Asp-containing sequences. | High risk of aspartimide formation at the Asp residue, especially in Asp-Gly, Asp-Asn, or Asp-Ser sequences, leading to side products and reduced yield. |
| Synthesis Complexity | Potentially simpler peptide design and synthesis. | Requires careful planning of the peptide sequence to position the two residues appropriately for efficient cyclization. |
| Cost and Availability | More specialized and potentially higher cost building block. | Standard and more readily available building blocks. |
Quantitative Data Summary
While direct, head-to-head quantitative comparisons of this compound with other methods in the synthesis of the exact same cyclic peptide are not extensively available in the literature, we can infer performance based on known side reactions and general yields. The primary advantage of avoiding Aspartic acid is the mitigation of aspartimide formation, which can significantly impact the purity and yield of the final peptide.
| Parameter | This compound Strategy | Fmoc-Asp(OAll)-OH Strategy |
| Expected Purity of Crude Cyclic Peptide | Generally higher due to the absence of aspartimide-related side products. | Can be significantly lower depending on the sequence, with potential for multiple hard-to-separate impurities. |
| Expected Overall Yield | Potentially higher as losses due to side reactions are minimized. | Can be lower due to losses during synthesis (aspartimide formation) and purification challenges. |
| Coupling Efficiency | Comparable to other standard Fmoc-amino acids. | Coupling of Fmoc-Asp(OAll)-OH is generally efficient. |
| Allyl Deprotection Efficiency | High, typically quantitative with appropriate palladium catalyst and scavenger. | High, typically quantitative with appropriate palladium catalyst and scavenger. |
| Cyclization Efficiency | Dependent on peptide sequence and ring size. | Dependent on peptide sequence and ring size. |
Experimental Protocols
General Protocol for Fmoc-SPPS
Solid-phase peptide synthesis is performed on a suitable resin (e.g., Rink Amide for C-terminal amide peptides or a 2-chlorotrityl chloride resin for C-terminal acid peptides).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Protocol for On-Resin Lactam Bridge Formation using this compound
This protocol assumes the linear peptide has been assembled and the N-terminal amino acid's Fmoc group has been removed.
-
Selective Allyl Deprotection:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.2-0.5 equivalents relative to resin loading) in a mixture of DCM, acetic acid, and N-methylmorpholine (NMM) (e.g., 37:2:1 v/v/v).
-
Add the catalyst solution to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours.
-
Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), and finally with DMF.
-
-
Intramolecular Cyclization (Lactamization):
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature. Monitor the reaction progress using a qualitative test like the Kaiser test (a negative result indicates completion).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Workflow for lactam-bridged cyclic peptide synthesis using this compound.
Caption: Orthogonal protection scheme in Fmoc-SPPS for lactam bridge formation.
Conclusion
This compound presents a valuable and strategic building block for the synthesis of lactam-bridged cyclic peptides. Its primary advantage lies in circumventing the notorious aspartimide side reaction that plagues syntheses involving aspartic acid, potentially leading to higher purity and overall yield of the target cyclic peptide. While the alternative two-residue strategy offers greater flexibility in modulating the ring size of the lactam bridge, the use of this compound simplifies the peptide design and synthesis process. For sequences not susceptible to aspartimide formation, the choice between these methods may come down to the availability and cost of the building blocks. However, for challenging sequences, this compound is a superior choice for ensuring a cleaner and more efficient synthesis of lactam-bridged peptides.
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Fmoc-Asu(OAll)-OH
This guide provides essential safety and logistical information for the proper handling and disposal of Fmoc-Asu(OAll)-OH, a specialized amino acid derivative used in peptide synthesis. Adherence to these procedural steps is crucial for ensuring the safety of laboratory personnel, maintaining environmental compliance, and fostering a culture of responsible chemical management. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Hazard Profile and Safety Precautions
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | GHS Category | Description |
| Skin Corrosion / Irritation | Category 2 | May cause skin irritation. |
| Serious Eye Damage / Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation upon inhalation of dust. |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][4] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][2][4] | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron.[2][4] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate.[2] | Prevents inhalation of irritating dust particles. |
Operational Plan for Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[4][5][6]
Step 1: Waste Segregation and Containment
Proper segregation of waste is critical to ensure safe handling and compliant disposal.
-
Solid Waste:
-
Collect all solid waste, including residual this compound powder, contaminated weighing paper, gloves, and pipette tips, in a designated, leak-proof hazardous waste container.[4][5][6]
-
The container should be made of a material compatible with the chemical. Whenever feasible, use the original manufacturer's container for the disposal of the solid reagent.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Liquid Waste:
-
Solutions containing this compound, often in solvents like Dimethylformamide (DMF), should be collected in a separate, sealed, and properly labeled hazardous waste container.[5][7]
-
This includes rinsate from triple-rinsing emptied containers. The rinsate must be collected and treated as hazardous liquid waste.[6]
-
-
Waste from O-Allyl Deprotection:
-
The removal of the O-allyl (OAll) group is typically achieved using a palladium catalyst (e.g., Pd(PPh₃)₄).[8][9]
-
Waste generated from this deprotection reaction will contain the palladium catalyst, scavenger reagents, and solvents. This waste stream is hazardous and must be collected separately. Contact your institution's EHS department for specific disposal protocols for palladium-containing waste, as it may require specialized treatment.
-
Step 2: Labeling and Storage
Accurate and clear labeling is a critical safety and compliance measure. The waste container must be securely capped and clearly marked.
Table 3: Waste Container Labeling Requirements
| Information to Include | Example |
| Header | "HAZARDOUS WASTE" |
| Full Chemical Name | "this compound" (and any solvents present) |
| Primary Hazards | "Irritant" |
| Accumulation Start Date | The date the first waste was added to the container. |
Store the sealed and labeled waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[6] This area should be secure, well-ventilated, and situated away from general laboratory traffic and incompatible materials.[5][6] The container should be placed in secondary containment to mitigate potential leaks or spills.[6]
Step 3: Final Disposal
-
Arranging for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule the collection of the waste.[4][5]
-
Documentation: Provide the EHS office or contractor with a complete and accurate description of the waste's contents.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: For large spills, immediately evacuate the area and alert laboratory personnel and your institution's EHS or emergency response team.[5]
-
Contain Small Spills: If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Contain the spill using a chemical absorbent material such as vermiculite (B1170534) or sand.
-
Carefully sweep up the contaminated absorbent material.[1]
-
-
Dispose of Spill Debris: Place the collected spill debris into the designated hazardous solid waste container.[5]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Fmoc-Asu(OAll)-OH
For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like Fmoc-Asu(OAll)-OH is critical for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound, a key intermediate in peptide synthesis.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use. |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the powdered compound. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining its quality.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1] Refrigeration is often recommended for long-term stability.
2. Handling and Weighing:
-
All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize dust inhalation.
-
When weighing, avoid generating dust. Use appropriate tools and techniques to handle the solid.
-
Avoid contact with skin, eyes, and clothing.[1]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Rinse mouth with water and consult a physician.[2]
Disposal Plan: Managing Waste
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Solid Waste:
-
Unused or expired this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
2. Liquid Waste:
-
Solutions containing this compound, as well as solvents used for rinsing glassware, should be collected in a separate, labeled hazardous waste container.
-
The label should clearly identify the contents, including solvents and the presence of the Fmoc-amino acid.
3. General Disposal Guidelines:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.[3]
-
Do not discharge into drains or the environment.[2]
Experimental Workflow and Safety Diagram
The following diagram outlines the standard workflow for handling this compound, incorporating the key safety and handling steps.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
